molecular formula C14H16N2 B128757 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole CAS No. 885-40-5

2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole

货号: B128757
CAS 编号: 885-40-5
分子量: 212.29 g/mol
InChI 键: LXJWBHIVLXMHDZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole is a natural product found in Kopsia griffithii with data available.

属性

IUPAC Name

2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-5-12-10(4-1)11-7-9-16-8-3-6-13(16)14(11)15-12/h1-2,4-5,13,15H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJWBHIVLXMHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=C(CCN2C1)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327348
Record name NSC647389
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885-40-5
Record name NSC647389
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: Chemical Structure, Physical Properties, and Synthesis of Harmicine (2,3,5,6,11,11b-Hexahydro-1H-indolizino[8,7-b]indole)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole , universally known in alkaloid chemistry as harmicine , is a complex tetracyclic β-carboline derivative. Structurally, it is characterized by an indolizidine ring system fused directly to an indole core. Originally isolated from the leaves of the Malaysian plant Kopsia griffithii[1], this compound has become a highly attractive target in medicinal chemistry and drug development due to its potent antileishmanial and antinociceptive (pain-relieving) properties[2].

This whitepaper provides an authoritative, in-depth analysis of harmicine’s physicochemical profile, mechanistic pharmacology, and advanced synthetic methodologies.

Physicochemical Profiling and Structural Causality

The structural architecture of harmicine—a rigid, planar indole fused to a non-planar indolizidine system—dictates its physical properties and biological behavior. The presence of a basic tertiary amine and a secondary indole nitrogen creates a highly specific hydrogen-bonding profile that governs its pharmacokinetics.

Table 1: Physicochemical Properties of Harmicine

PropertyValueCausality / Pharmacological Implication
IUPAC Name 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indoleDefines the exact tetracyclic fusion of the indole and indolizidine rings.
Molecular Formula C₁₄H₁₆N₂-
Molecular Weight 212.296 g/mol Low molecular weight facilitates rapid systemic distribution and cellular uptake[3].
Exact Mass 212.1313 DaCritical parameter for high-resolution mass spectrometry (HRMS) validation[3].
Topological Polar Surface Area (TPSA) 19.0 ŲExtremely low TPSA ensures excellent blood-brain barrier (BBB) penetration[3].
XLogP3 ~2.5Moderate lipophilicity provides an optimal partition coefficient for CNS-targeted therapeutics.
Heavy Atom Count 16Compact molecular footprint minimizes steric hindrance during receptor binding[3].

Mechanistic Pharmacology: Antinociception & Target Modulation

Harmicine exhibits a broad spectrum of pharmacological activities, most notably its systemic antinociceptive effects. In chemical-induced pain models, harmicine demonstrates significant efficacy in modulating both neurogenic and inflammatory pain[2].

Mechanistic Causality: The high lipophilicity (XLogP3 ~2.5) and low TPSA (19.0 Ų) allow harmicine to readily cross the blood-brain barrier. Once in the central nervous system, it acts as an antagonist at specific target receptors (hypothesized to include α2-adrenoceptors). In standardized in vivo formalin tests, intraperitoneal administration of harmicine (1-10 mg/kg) successfully reduces neurogenic pain responses by approximately 60% and inflammatory pain responses by 68%[2].

Mechanism Harmicine Harmicine Admin (1-10 mg/kg i.p.) Receptors CNS Target Receptors (e.g., α2-adrenoceptors) Harmicine->Receptors Neurogenic Neurogenic Pain Inhibition (Phase 1 Formalin) Receptors->Neurogenic 60% Decrease Inflammatory Inflammatory Pain Inhibition (Phase 2 Formalin) Receptors->Inflammatory 68% Decrease Analgesia Systemic Antinociception Neurogenic->Analgesia Inflammatory->Analgesia

Fig 1: Antinociceptive mechanism of harmicine in chemical-induced pain models.

Advanced Synthetic Methodologies

The primary synthetic challenge in constructing harmicine is the stereoselective formation of the C11b stereocenter during the cyclization of the indolizidine ring. Traditional chemical methods often yield racemic mixtures. Below are two field-proven protocols: a cutting-edge biocatalytic asymmetric synthesis and a robust reductive cyclization.

Protocol A: Biocatalytic Asymmetric Synthesis via Strictosidine Synthase

Causality & Rationale: Utilizing recombinant Strictosidine Synthase (RsSTR) allows for the direct, enantioselective condensation of tryptamine with aliphatic aldehydes[1]. This circumvents the need for expensive chiral auxiliaries, yielding (R)-harmicine with >98% enantiomeric excess (ee) through a highly controlled enzymatic binding pocket[1].

Step-by-Step Workflow:

  • Enzyme Preparation: Dissolve freeze-dried cell-free extracts of recombinant His₆-RsSTR (overexpressed in E. coli) in a PIPES buffer system (50 mM PIPES, pH 6.1)[1].

  • Substrate Addition: Add tryptamine hydrochloride to a final concentration of 10 mM. Initiate the reaction by adding methyl 4-oxobutanoate (final concentration: 50 mM)[1].

  • Biocatalytic Incubation: Incubate the mixture in an Erlenmeyer flask without baffles at 35 °C and 470 rpm for 48 hours[1].

    • Self-Validation Step: Monitor the formation of the strictosidine-like intermediate via LC-MS before proceeding.

  • Quenching & Extraction: Quench the reaction with aqueous NaOH (to pH 10) and extract with ethyl acetate.

  • Chemical Lactamization & Reduction: Subject the extracted intermediate to chemical reduction (using LiAlH₄ in THF) to close the indolizidine ring, yielding optically pure (R)-harmicine.

  • Quality Control: Validate the enantiomeric purity (>98% ee) using chiral HPLC (e.g., Chiralcel OD-H column).

Synthesis Tryptamine Tryptamine (10 mM) Enzyme RsSTR Biocatalyst (PIPES Buffer, pH 6.1, 35°C) Tryptamine->Enzyme Aldehyde Methyl 4-oxobutanoate (50 mM) Aldehyde->Enzyme Intermediate Strictosidine-like Intermediate (>98% ee) Enzyme->Intermediate Biocatalytic Pictet-Spengler Cyclization Reduction & Lactamization (LiAlH4, THF) Intermediate->Cyclization Harmicine (R)-Harmicine (67% Overall Yield) Cyclization->Harmicine Intramolecular Cyclization

Fig 2: Chemoenzymatic synthesis workflow of (R)-harmicine via Strictosidine Synthase.

Protocol B: One-Pot Reductive Pictet-Spengler Cyclization

Causality & Rationale: For applications where racemic (±)-harmicine is sufficient, a one-pot reductive Pictet-Spengler reaction is highly efficient[4]. By performing the cyclization under hydrogenation conditions (Pd/C, H₂), the transient iminium ion is immediately reduced, preventing unwanted side reactions and driving the equilibrium toward the fused indolizidine product[4].

Step-by-Step Workflow:

  • Reaction Setup: Dissolve tryptamine (1.0 mmol) in 10 mL of glacial acetic acid[4].

  • Reagent Addition: Add 4-bromobutyronitrile (1.5 mmol) and 10% Palladium on Carbon (Pd/C, 0.2 mmol) directly to the solution[4].

  • Hydrogenation: Purge the reaction vessel and stir under a hydrogen atmosphere (balloon pressure) at room temperature for 24–40 hours[4].

    • Self-Validation Step: Monitor the reaction via TLC and confirm the disappearance of the nitrile absorption band (~2200 cm⁻¹) via FT-IR.

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad thoroughly with dichloromethane[4].

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography to isolate (±)-harmicine.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole, the following self-validating analytical checks must be performed:

  • ¹H NMR (CDCl₃): Confirm the disappearance of primary amine protons and the presence of the characteristic multiplet for the newly formed C11b methine proton.

  • HRMS (ESI): Verify the molecular ion peak [M+H]⁺ at m/z 213.1386.

  • Chiral Chromatography: For asymmetric syntheses, baseline separation of enantiomers must be achieved to confirm >98% ee.

Conclusion

The 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole scaffold represents a privileged structure in alkaloid chemistry. Its unique physicochemical properties enable profound CNS penetration, underpinning its antinociceptive efficacy. By leveraging advanced synthetic methodologies—from biocatalytic cascades to reductive cyclizations—researchers can efficiently access this molecule to further explore its therapeutic potential in pain management and anti-parasitic applications.

References

  • Guidechem. "1H-Indolizino[8,7-b]indole, 2,3,5,6,11,11b-hexahydro- 885-40-5 wiki".
  • Foglio, M. A., et al. "The antinociceptive activity of harmicine on chemical-induced neurogenic and inflammatory pain models in mice". PubMed (NIH).
  • Erdmann, V., et al. "Asymmetric Synthesis of (R)-1-Alkyl-Substituted Tetrahydro-ß-carbolines Catalyzed by Strictosidine Synthases". PMC (NIH).
  • Pakhare, D. S., & Kusurkar, R. S. "Synthesis of tetrahydro-b-carbolines, b-carbolines, and natural products, (±)

Sources

A Technical Guide to the Pharmacological Profile of 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products, neurotransmitters, and synthetic drugs.[1][2][3] Its fusion into more complex polycyclic systems often yields compounds with profound biological activity. Among these, the 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole scaffold, a rigid tetracyclic structure derived from the β-carboline framework, has emerged as a "privileged scaffold."[4] This guide provides a comprehensive technical overview of the synthesis, pharmacological properties, and therapeutic potential of its derivatives, intended for researchers and drug development professionals. We will delve into the mechanistic underpinnings of their bioactivity, supported by established experimental protocols and structure-activity relationship (SAR) analyses.

Synthetic Pathways: Crafting Complexity

The construction of the hexahydro-indolizino[8,7-b]indole core is a testament to modern synthetic organic chemistry. The most prevalent and efficient method involves a [3+2] cycloaddition, specifically a 1,3-dipolar cycloaddition reaction. This strategy offers a high degree of stereochemical control and allows for the introduction of diverse substituents.

Core Synthesis via 1,3-Dipolar Cycloaddition

The primary route involves the reaction of an azomethine ylide, generated in situ from a 3,4-dihydro-β-carboline precursor, with an electron-deficient alkene (a dipolarophile) such as acrylonitrile.[4][5] This reaction is highly efficient and stereospecific, particularly with symmetrically substituted alkenes.[4]

The choice of starting materials is critical as it dictates the substitution pattern of the final product. For instance, using derivatives of 3,4-dihydro-β-carboline, such as 6-methoxy, 6-benzyloxy, 9-methyl, and 9-benzyl analogues, allows for the synthesis of a library of compounds with varied electronic and steric properties.[4][5]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product reactant reactant intermediate intermediate product product condition condition DBC 3,4-Dihydro-β-carboline Ylide Azomethine Ylide (In situ generation) DBC->Ylide Base or Thermal Activation ACN Acrylonitrile (Dipolarophile) Product Hexahydro-indolizino[8,7-b]indole Derivative ACN->Product [3+2] Cycloaddition Ylide->Product

Figure 1: General scheme for 1,3-dipolar cycloaddition synthesis.
Experimental Protocol: Synthesis of 1-Cyanohexahydroindolizino[8,7-b]indole Derivatives

This protocol is a representative example based on the 1,3-dipolar cycloaddition methodology described in the literature.[4][5]

Objective: To synthesize cyano-substituted hexahydroindolizino[8,7-b]indole derivatives.

Materials:

  • Substituted 3,4-dihydro-β-carboline (e.g., 6-benzyloxy-3,4-dihydro-β-carboline)

  • Acrylonitrile

  • Dry Dichloromethane (DCM)

  • Acyl chloride (for ylide generation)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of N-acyliminium Intermediate: Dissolve 3,4-dihydro-β-carboline (1 equivalent) in dry DCM under an inert atmosphere. Cool the solution in an ice bath (0 °C).

  • Add the corresponding acyl chloride (1 equivalent) dropwise to the stirred solution.

  • Stir the mixture for 30 minutes at 0 °C to facilitate the formation of the N-acyliminium intermediate. The causality here is that the N-acylation activates the imine for subsequent reactions.

  • Ylide Generation and Cycloaddition: To the intermediate solution, add acrylonitrile (1.1 equivalents).

  • Add a suitable base (e.g., triethylamine) to generate the azomethine ylide in situ. The ylide is a transient, highly reactive 1,3-dipole.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC). The cycloaddition is typically neither regio- nor diastereoselective with unsymmetrical olefins like acrylonitrile, leading to a mixture of isomers.[4]

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude product using column chromatography (Silica gel) with an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to isolate the desired stereoisomers.

  • Characterization: Confirm the structure of the purified products using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Pharmacological Profile: A Focus on Oncology

The primary therapeutic application explored for hexahydro-indolizino[8,7-b]indole derivatives is in oncology. These compounds have demonstrated significant cytotoxic and antiproliferative activities against a range of cancer cell lines.[5][6]

Cytotoxic and Antiproliferative Activity

A series of 1-cyano and 2-cyanohexahydroindolizino[8,7-b]indole derivatives, along with their reduced aminomethyl counterparts, were evaluated for cytotoxic activity against L1210 leukemia cells.[4][5]

Key Findings:

  • Compounds derived from 6-benzyloxy or 9-benzyl-3,4-dihydro-β-carboline were the most active.[5]

  • The most potent derivatives exhibited IC₅₀ values in the 2-50 µM range.[4][5]

  • Notably, the 1-cyano and 2-cyano 8-benzyloxyindolizino[8,7-b]indole derivatives showed no loss of activity in K562R cancer cells, a cell line resistant to the common chemotherapeutic agent doxorubicin, suggesting a mechanism of action that circumvents typical multidrug resistance pathways.[4][5]

  • More complex hybrids have shown high sensitivity in small cell lung cancer (SCLC) cell lines.[6]

Compound Derivative Cell Line Reported Activity (IC₅₀) Reference
6-Benzyloxy/9-benzyl derivedL12102-50 µM[4][5]
1/2-cyano 8-benzyloxyindolizino[8,7-b]indoleK562R (Doxorubicin-resistant)Maintained cytotoxic activity[4][5]
Bis(hydroxymethyl)indolizino[8,7-b]indole hybrid (Compound 17a)SCLC H526 (Xenograft)Potency comparable to irinotecan[6]
Mechanism of Action in Cancer

The anticancer effects of these derivatives are not merely cytotoxic but are driven by specific interactions with cellular machinery, leading to cell cycle arrest and apoptosis.[6]

2.2.1 Cell Cycle Arrest: Flow cytometry analysis revealed that the most active compounds, specifically the 1- and 2-cyano 8-benzyloxyindolizino[8,7-b]indole derivatives, induce cell cycle arrest at the G₂/M phase.[4][5][6] This arrest prevents cancer cells from proceeding through mitosis, ultimately triggering programmed cell death. Some cells were also found to be arrested at the 8N stage, indicating a failure of cytokinesis after a round of endoreduplication.[5]

2.2.2 Dual Inhibition of Topoisomerase II and DNA Cross-linking: A novel series of hybrids incorporating the hexahydro-indolizino[8,7-b]indole scaffold were designed to have a dual mechanism of action.[6] These compounds function as both Topoisomerase II (Topo II) inhibitors and DNA cross-linking agents.[6] Topoisomerases are essential enzymes that manage DNA topology during replication, and their inhibition leads to catastrophic DNA damage in rapidly dividing cancer cells.[7]

Intriguingly, the specific mechanism can be modulated by substitution at the N11 position of the indole ring system.[6]

  • N11-H derivatives act as potent Topo II inhibitors.

  • N11-Me derivatives are predisposed to induce DNA cross-links.

Computational modeling suggests that the N11-methyl group restricts the torsion angles of adjacent functional groups, creating a conformation more favorable for DNA cross-linking.[6] This regioselective modulation provides a powerful tool for fine-tuning the pharmacological profile of future drug candidates.

cluster_drug Drug Action cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcomes Cell Fate drug drug target target process process outcome outcome Drug Indolizino[8,7-b]indole Derivative TopoII Topoisomerase II (N11-H derivatives) Drug->TopoII DNA Nuclear DNA (N11-Me derivatives) Drug->DNA Inhibit Inhibition of DNA Replication/Repair TopoII->Inhibit Crosslink DNA Cross-linking DNA->Crosslink Arrest G2/M Phase Cell Cycle Arrest Inhibit->Arrest Crosslink->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Figure 2: Proposed anticancer mechanism of action pathway.

Broader Therapeutic Potential

While oncology is the most developed area, the structural characteristics of the hexahydro-indolizino[8,7-b]indole core suggest potential in other therapeutic areas, particularly those involving the central nervous system (CNS).[8] The indole scaffold itself is a key component of neurotransmitters like serotonin and is found in numerous CNS-active drugs.[2] Derivatives of this class are considered valuable intermediates for developing agents targeting neurological pathways.[8] Further research is warranted to explore their activity as enzyme inhibitors, such as against cholinesterases or kinases, which are common targets for indole-based compounds.[9][10]

Key Experimental Workflows

To ensure the reproducibility and validation of pharmacological findings, standardized protocols are essential.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on the proliferation of a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., L1210, H526) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the hexahydro-indolizino[8,7-b]indole derivative in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time is critical and should be optimized for the specific cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Figure 3: Standard workflow for an in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

The 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole scaffold represents a highly promising platform for the development of novel therapeutics, particularly in oncology. Its derivatives have demonstrated potent cytotoxicity, the ability to overcome drug resistance, and a fascinating, modulatable dual mechanism of action involving Topoisomerase II inhibition and DNA cross-linking.

Future research should focus on:

  • Expanding the SAR: Synthesizing new libraries of derivatives to further probe the effects of substituents at various positions on potency and selectivity.

  • Elucidating CNS Activity: Screening compounds for activity against neurological targets, such as receptors, ion channels, and enzymes implicated in neurodegenerative diseases.

  • Preclinical Development: Advancing the most promising anticancer compounds, such as the N11-H derivative 17a, through further preclinical evaluation, including pharmacokinetic and toxicology studies, to assess their potential for clinical translation.

The versatility of this scaffold, combined with a robust understanding of its synthesis and mechanism of action, positions it as a valuable asset in the ongoing search for next-generation medicines.

References

  • Bertrand, M., Poissonnet, G., Théret-Bettiol, M. H., Gaspard, C., Werner, G. H., Pfeiffer, B., Renard, P., Léonce, S., & Dodd, R. H. (2001). Cytotoxic activities of novel hexahydroindolizino[8,7-b]indole derivatives prepared by 1,3-dipolar cycloaddition reactions of 3,4-dihydro-beta-carboline ylides. Bioorganic & Medicinal Chemistry, 9(8), 2155–2164.
  • Al-maarif University College. (n.d.). Indoles as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Applications in Diabetes and Cancer. Biological and Molecular Chemistry.
  • ResearchGate. (n.d.). Cytotoxic activities of novel hexahydroindolizino[8,7-b]indole derivatives prepared by 1,3-dipolar cycloaddition reactions of 3,4-dihydro-β-carboline ylides | Request PDF.
  • ChemicalCell. (n.d.). Β-Ethyl-2,3,5,6,11,11B-Hexahydro-1H-Indolizino[8,7-B]Indole-2-(1-Propanol).
  • MDPI. (2024).
  • PubChem. (n.d.). (5S)-3-oxo-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole-5-carboxylic acid.
  • Morinaga, M., et al. (2006). Inclusion Properties of 11b-Substituted 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylic Acid Esters. New Chiral Host Compounds Derived from l-Tryptophan. Bulletin of the Chemical Society of Japan.
  • Su, T. L., et al. (2017). Novel indolizino[8,7-b]indole hybrids as anti-small cell lung cancer agents: Regioselective modulation of topoisomerase II inhibitory and DNA crosslinking activities. European Journal of Medicinal Chemistry, 127, 235–249.
  • (n.d.).
  • Guidechem. (n.d.). 1H-Indolizino[8,7-b]indole, 2,3,5,6,11,11b-hexahydro- 885-40-5 wiki.
  • MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
  • PMC. (n.d.).
  • Pharmacophore. (n.d.). 2D AND 3D QSAR STUDIES OF INDOLIZINO [6, 7-B] INDOLE DERIVATIVES AS TOPOISOMERASE I AND II DUAL INHIBITORS.
  • (2025).
  • ResearchGate. (n.d.). Inclusion Properties of 11b‐Substituted 2,3,5,6,11,11b‐Hexahydro‐3‐oxo‐1H‐indolizino[8,7‐b]indole‐5‐carboxylic Acid Esters.
  • ResearchGate. (2022). (PDF) Hexahydropyrrolo-[2,3-b]-indole alkaloids of biological relevance: proposed biosynthesis and synthetic approaches.
  • ACS Publications. (2019). Aza-Annulation of 1,2,3,4-Tetrahydro-β-carboline Derived Enaminones and Nitroenamines: Synthesis of Functionalized Indolizino[8,7-b]indoles, Pyrido[1,2-a:3,4-b′]diindoles, Indolo[2,3-a]quinolizidine-4.
  • ResearchGate. (n.d.).
  • Jha, M., Youssef, D., Sheehy, H., & Jha, A. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 6(1), 3.
  • Chemical Synthesis Database. (n.d.). 1,2,5,6,11,11b-hexahydro-3H-indolizino[8,7-b]indol-3-one.
  • de Candia, M., et al. (2023). In-vitro and in-silico studies of annelated 1,4,7,8-tetrahydroazocine ester derivatives as nanomolar selective inhibitors of human butyrylcholinesterase.

Sources

Unraveling the Mechanism of Action of Harmicine (2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole): A Comprehensive Pharmacological and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Harmicine (2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole) is a structurally unique β-carboline alkaloid characterized by an indolizidine core fused to an indole moiety[1]. Originally isolated from the leaves of the Malaysian plant Kopsia griffithii, harmicine has transitioned from a synthetic curiosity to a highly valuable pharmacological scaffold[1]. As a Senior Application Scientist, I approach harmicine not merely as a chemical entity, but as a multi-target modulator. Recent pharmacological profiling has elucidated two primary therapeutic axes for harmicine and its derivatives: potent non-opioid antinociceptive (analgesic) activity[2] and highly selective antiplasmodial efficacy[3]. This whitepaper deconstructs the mechanisms of action (MOA) driving these effects, providing self-validating experimental protocols to guide future drug development.

Structural Pharmacology & Target Binding

The pharmacological versatility of harmicine stems from its rigid, planar β-carboline framework, which allows for deep intercalation and high-affinity binding within distinct protein pockets.

  • Analgesic Axis: The unmodified harmicine molecule exhibits strong affinity for peripheral nociceptors, specifically modulating vanilloid and glutamate receptors without crossing into central opioid pathways[2].

  • Antiparasitic Axis: Synthetic modifications, particularly at the N-9 position of the β-carboline core (yielding amide-type harmicines), shift the molecule's affinity toward the ATP-binding site of Plasmodium falciparum heat shock protein 90 (PfHsp90)[3].

Mechanism of Action I: Non-Opioid Antinociception

Pain management drug discovery is heavily focused on finding alternatives to mu-opioid receptor agonists due to their severe addiction liabilities. Harmicine presents a compelling peripheral mechanism:

  • Vanilloid Receptor (TRPV1) Modulation: Harmicine significantly attenuates nociception induced by capsaicin, indicating direct or downstream antagonism of TRPV1 channels[2].

  • Peripheral Glutamate Receptor Inhibition: Glutamate acts peripherally to sensitize nociceptors. Harmicine effectively reduces glutamate-induced pain responses[2].

  • Opioid Independence: Crucially, the antinociceptive effects of harmicine are not reversed by naloxone (a broad-spectrum opioid antagonist). This validates that harmicine's MOA is entirely independent of the opioid system[2].

G Harmicine Harmicine (2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole) TRPV1 Vanilloid Receptors (TRPV1) Harmicine->TRPV1 Antagonizes Glutamate Peripheral Glutamate Receptors Harmicine->Glutamate Inhibits Opioid μ-Opioid Receptors Harmicine->Opioid No Affinity (Naloxone Insensitive) Nociception Nociceptive Signal Transmission TRPV1->Nociception Blocks Glutamate->Nociception Blocks Analgesia Analgesic Effect (Pain Relief) Nociception->Analgesia Results in

Harmicine's non-opioid antinociceptive signaling pathway via TRPV1 and Glutamate receptors.

Mechanism of Action II: Antiplasmodial Activity via PfHsp90 Inhibition

The rise of drug-resistant Plasmodium falciparum necessitates novel targets. Harmicine derivatives, particularly amide-type (AT) hybrids linked with cinnamic acid derivatives, exhibit potent antiplasmodial activity[3].

  • Target Identification: Molecular dynamics simulations confirm that these derivatives target the N-terminal ATP-binding site of PfHsp90[3].

  • Binding Mechanics: The harmicine fragment intercalates deeply into the binding pocket, forming crucial N-H···π interactions involving Lys45 and the aromatic phenyl unit of the cinnamic acid fragment[3].

  • Downstream Effects: By competitively inhibiting ATP binding, harmicine prevents the chaperone function of PfHsp90, leading to the misfolding of essential parasitic proteins and subsequent parasite death in both erythrocytic and hepatic stages[3][4].

Hsp90 HarmicineDeriv Amide-Type Harmicine Derivatives (e.g., 27a) PfHsp90 PfHsp90 N-terminal ATP-Binding Site HarmicineDeriv->PfHsp90 Competitive Binding (π-interactions) ATP ATP Hydrolysis PfHsp90->ATP Inhibits Chaperone Chaperone Function & Protein Folding ATP->Chaperone Prevents Parasite Plasmodium falciparum Survival Chaperone->Parasite Disrupts Death Parasite Clearance (Erythrocytic & Hepatic) Parasite->Death Induces

Antiplasmodial mechanism of harmicine derivatives via competitive inhibition of PfHsp90.

Quantitative Pharmacodynamic Profile

To facilitate comparative analysis, the following table synthesizes the established efficacy metrics of harmicine and its optimized derivatives across various biological models[2][3].

Assay / ModelTarget / PathwayEfficacy MetricDose / ConcentrationKey Finding
Writhing Test (Mice) General Antinociception~60% reduction in writhes1 mg/kg (i.p.)Potent systemic analgesia[2].
Formalin Test (Phase I) Neurogenic Pain~60% reduction in reaction time1 mg/kg (i.p.)High efficacy against direct nerve stimulation[2].
Formalin Test (Phase II) Inflammatory Pain68% reduction in reaction time10 mg/kg (i.p.)Requires higher dose for inflammatory pain[2].
Capsaicin Test Vanilloid Receptors (TRPV1)41% reduction in nociception3 mg/kg (i.p.)Confirms TRPV1 modulation[2].
Glutamate Test Peripheral Glutamate Receptors50% reduction in nociception1 mg/kg (i.p.)Confirms Glutamate receptor inhibition[2].
P. falciparum (Pf3D7) PfHsp90 (Amide-derivative 27a)Selectivity Index (SI) = 1105Sub-micromolar IC50Exceptional therapeutic window against malaria[3].

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be designed to internally validate their own hypotheses. The following workflows detail how to isolate harmicine’s specific mechanisms.

Protocol A: Biphasic Formalin-Induced Nociception Assay with Opioid Exclusion

Causality: The formalin test is utilized because it creates a biphasic pain response. Phase I (0-5 mins) represents direct chemical stimulation of nociceptors (neurogenic), while Phase II (15-30 mins) represents inflammation. By running this alongside a naloxone control, we self-validate the non-opioid nature of the drug.

  • Preparation: Formulate harmicine in a vehicle (e.g., 10% Tween 80 in saline). Prepare Naloxone hydrochloride (1 mg/kg) as the opioid antagonist control.

  • Pre-treatment: Divide murine subjects into four cohorts: Vehicle control, Harmicine (1 mg/kg), Harmicine (10 mg/kg), and Harmicine (1 mg/kg) + Naloxone (1 mg/kg). Administer treatments intraperitoneally (i.p.) 30 minutes prior to the assay.

  • Induction: Inject 20 µL of 2.5% formalin solution intraplantarly into the right hind paw.

  • Observation (Phase I): Immediately record the amount of time the animal spends licking/biting the injected paw from 0 to 5 minutes (Neurogenic phase).

  • Observation (Phase II): Record the licking/biting time from 15 to 30 minutes post-injection (Inflammatory phase).

  • Validation: Compare the Harmicine + Naloxone cohort to the Harmicine-only cohort. A lack of statistical difference in pain reduction confirms the mechanism is independent of mu-opioid receptors[2].

Protocol B: In Vitro Antiplasmodial Assay & PfHsp90 Target Validation

Causality: To prove that harmicine derivatives kill Plasmodium specifically by targeting PfHsp90, phenotypic screening (parasite death) must be coupled with a biochemical target assay (ATPase inhibition).

  • Phenotypic Screening: Culture P. falciparum (chloroquine-sensitive Pf3D7 strain) in human erythrocytes.

  • Dosing: Introduce amide-type harmicines (e.g., compound 27a) at varying concentrations (0.01 µM to 10 µM) using a 96-well microtiter plate format.

  • Viability Readout: After 72 hours of incubation, assess parasite viability using the SYBR Green I fluorescence assay. Calculate the IC50[3].

  • Target Isolation: Express and purify recombinant PfHsp90 N-terminal domain (NTD) using an E. coli expression system and Ni-NTA affinity chromatography.

  • ATPase Inhibition Assay: Incubate purified PfHsp90 NTD with harmicine derivatives and ATP. Measure the release of inorganic phosphate (Pi) using a malachite green colorimetric assay.

  • Validation: A dose-dependent decrease in Pi release directly correlates the phenotypic parasite death to the biochemical inhibition of PfHsp90's ATPase activity[3].

Workflow Prep 1. Compound Preparation (Harmicine / Vehicle) InVivo 2. In Vivo Nociceptive Models (Formalin / Capsaicin) Prep->InVivo InVitro 4. In Vitro Antiplasmodial Assay (Pf3D7 Strain) Prep->InVitro Naloxone 3. Naloxone Co-administration (Opioid Exclusion) InVivo->Naloxone Validates MOA Data 6. Data Synthesis & Therapeutic Profiling Naloxone->Data Hsp90Assay 5. Target Validation (PfHsp90 ATPase Assay) InVitro->Hsp90Assay Identifies Target Hsp90Assay->Data

Integrated experimental workflow for validating harmicine's dual therapeutic mechanisms.

Conclusion

Harmicine represents a highly privileged pharmacological scaffold. By rigorously mapping its mechanisms of action—from peripheral vanilloid/glutamate receptor modulation for analgesia to the precise competitive inhibition of PfHsp90 for antimalarial applications—we can engineer targeted derivatives with exceptional selectivity indices. The self-validating protocols outlined herein ensure that future structural modifications are grounded in verifiable, reproducible biochemical realities.

Sources

In Vitro Toxicity Screening of 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole: A Multiparametric Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole represents a privileged tetracyclic alkaloid scaffold, structurally serving as the core of harmicine and various synthetic β-carboline derivatives. In recent oncological and antiparasitic drug development, this scaffold has been hybridized with bis(hydroxymethyl)pyrroles to create potent agents capable of dual-action: topoisomerase I/II inhibition and DNA cross-linking[1][2]. However, the very mechanisms that confer its potent anti-tumor efficacy—specifically against small cell lung cancer (SCLC) and colon cancer xenografts—also necessitate rigorous in vitro toxicity screening to establish a viable therapeutic window[1][3]. This whitepaper outlines a comprehensive, self-validating methodological framework for assessing the cytotoxicity, genotoxicity, and hepatotoxicity of indolizino[8,7-b]indole derivatives.

Mechanistic Rationale for Toxicity Profiling

The indolizino[8,7-b]indole framework intercalates into DNA and inhibits Topoisomerase II, leading to the accumulation of lethal double-strand breaks (DSBs)[3]. Furthermore, specific structural modifications, such as N(11)-methylation, restrict the torsion angles of adjacent hydroxyl groups, predisposing the molecule to act as a potent DNA cross-linker[2][3].

Because basic lipophilic amines (like β-carbolines) often exhibit lysosomotropism—accumulating in the acidic environment of lysosomes—relying solely on mitochondrial-based viability assays (like MTT) can yield confounding artifacts and false positives[4]. Therefore, an orthogonal testing approach combining lysosomal integrity assays, DNA damage quantification, and 3D hepatic models is required to accurately define the toxicological profile[5].

Multiparametric In Vitro Screening Workflow

Workflow Start Compound Preparation (Indolizino[8,7-b]indole) Phase1 Phase 1: Basal Cytotoxicity (MTT & Neutral Red) Start->Phase1 Phase2 Phase 2: Genotoxicity (Comet Assay & γH2AX) Phase1->Phase2 Phase3 Phase 3: Hepatotoxicity (3D HepG2 Spheroids) Phase2->Phase3 Phase4 Phase 4: Mechanistic Profiling (Topo II / Apoptosis) Phase3->Phase4

Figure 1: Multiparametric in vitro toxicity screening workflow for indolizino[8,7-b]indole.

Core Experimental Protocols

Basal Cytotoxicity Assessment (Orthogonal MTT & Neutral Red Assays)

Causality & Rationale: To distinguish between true metabolic toxicity and lysosomal accumulation, we employ an orthogonal approach. The MTT assay measures mitochondrial oxidoreductase activity, while the Neutral Red (NR) uptake assay specifically quantifies lysosomal membrane integrity[5][6].

Protocol (Self-Validating System):

  • Cell Seeding: Seed human cell lines (e.g., A549 lung adenocarcinoma, HepG2 hepatocarcinoma) at 1×104 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10 mM stock of the indolizino[8,7-b]indole derivative in DMSO. Perform serial dilutions (0.1 μM to 100 μM) in complete media. Ensure final DMSO concentration is ≤0.5% to prevent solvent-induced toxicity.

  • Control Implementation: Use 0.5% DMSO as the vehicle control (100% viability baseline) and 50 μM Etoposide as the positive control for Topo II-induced cytotoxicity.

  • Assay Execution:

    • MTT: Add 20 μL of MTT solution (5 mg/mL) per well. Incubate for 4 hours. Solubilize formazan crystals with 100 μL DMSO. Read absorbance at 570 nm.

    • Neutral Red: Add NR medium (40 μg/mL). Incubate for 2 hours. Wash with PBS, then add destain solution (50% ethanol, 1% glacial acetic acid). Read absorbance at 540 nm[6].

  • Data Validation: The assay is considered valid only if the vehicle control shows >95% viability and the positive control shows a >50% reduction in signal.

Genotoxicity & DNA Cross-Linking (Alkaline Comet Assay & γH2AX)

Causality & Rationale: Since indolizino[8,7-b]indole hybrids are designed to inhibit Topo II and induce DNA cross-links, genotoxicity is a primary mechanism of both efficacy and off-target toxicity[1][3]. The alkaline Comet assay detects single and double-strand breaks, while γH2AX immunofluorescence specifically flags unrepairable DSBs leading to G2/M phase cell cycle arrest[3].

Protocol:

  • Treatment: Treat cells with the test compound at IC20​ and IC50​ concentrations for 24 hours.

  • Comet Assay: Embed treated cells in 1% low-melting-point agarose on glass slides. Lyse in alkaline buffer (pH > 13) for 1 hour at 4°C to unwind DNA. Electrophorese at 300 mA for 30 minutes. Neutralize and stain with SYBR Gold.

  • γH2AX Staining: Fix cells in 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Incubate with anti-phospho-Histone H2A.X (Ser139) primary antibody, followed by an Alexa Fluor 488-conjugated secondary antibody.

  • Quantification: Calculate the "Tail Moment" for the Comet assay using imaging software. For γH2AX, quantify the number of nuclear foci per cell using high-content automated imaging.

Hepatotoxicity Profiling (3D HepG2 Spheroids)

Causality & Rationale: Standard 2D cultures often fail to express adequate levels of Cytochrome P450 (CYP) enzymes. 3D spheroids restore hepatic metabolic competence, allowing for the detection of toxicity caused by reactive metabolites of the β-carboline core[5].

Protocol:

  • Spheroid Formation: Seed 2,000 HepG2 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge at 200 x g for 5 minutes. Incubate for 4 days until compact spheroids form.

  • Dosing & ATP Quantification: Treat spheroids with the compound for 72 hours. Add CellTiter-Glo 3D Reagent to lyse the spheroids and measure ATP-dependent luminescence, which is directly proportional to the number of metabolically active cells.

Quantitative Data Interpretation

The therapeutic window of these compounds is defined by the Selectivity Index (SI), calculated as the ratio of the IC50​ in non-target/hepatic cells (e.g., HepG2) to the IC50​ in target cells (e.g., A549 or parasitic strains)[5][6].

Table 1: Representative Cytotoxicity Profile of Indolizino[8,7-b]indole Derivatives

Cell Line / TargetTissue OriginAssay TypeExpected IC50 Range (μM)Mechanistic Implication
A549 Lung AdenocarcinomaMTT0.5 - 5.0High sensitivity due to Topo II inhibition[2][3].
H526 Small Cell Lung CancerMTT0.1 - 1.2N(11)-H derivatives show extreme potency[3].
HepG2 (2D) Hepatocellular CarcinomaNeutral Red> 10.0Favorable basal selectivity[5][6].
HepG2 (3D) Hepatocellular CarcinomaATP Depletion5.0 - 15.0Indicates moderate metabolic toxicity.
MX-1 Breast CarcinomaColony Formation0.3 - 2.5Highly susceptible to DNA cross-linking[1].

Mechanistic Toxicity Signaling Pathway

Pathway Drug Indolizino[8,7-b]indole Internalization Nucleus Nuclear Translocation Drug->Nucleus Topo Topoisomerase II Inhibition Nucleus->Topo DNA DNA Cross-linking Nucleus->DNA DSB Double-Strand Breaks (DSBs) Topo->DSB DNA->DSB ATM ATM / ATR Kinase Activation DSB->ATM Apoptosis G2/M Arrest & Apoptosis ATM->Apoptosis

Figure 2: Molecular toxicity signaling pathway of indolizino[8,7-b]indole derivatives.

Conclusion

The 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole scaffold is a highly bioactive pharmacophore with immense potential in oncology and parasitology. By employing a multiparametric in vitro screening cascade—anchored in orthogonal viability assays, 3D metabolic models, and precise genotoxicity quantification—researchers can accurately map the toxicological boundaries of these Topo II/DNA cross-linking hybrids. This self-validating approach ensures that only candidates with an optimal Selectivity Index progress to in vivo pharmacokinetic evaluation.

References

  • Title: Novel Antitumor Indolizino[6,7-b]indoles with Multiple Modes of Action: DNA Cross-Linking and Topoisomerase I and II Inhibition Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Novel Harmicines with Improved Potency against Plasmodium Source: PMC - NIH URL: [Link]

  • Title: Cytotoxicity of the β-carboline alkaloids harmine and harmaline in human cell assays in vitro Source: ResearchGate URL: [Link]

  • Title: Novel indolizino[8,7-b]indole hybrids as anti-small cell lung cancer agents: Regioselective modulation of topoisomerase II inhibitory and DNA crosslinking activities Source: European Journal of Medicinal Chemistry (via CancerIndex) URL: [Link]

  • Title: Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents Source: PMC - NIH URL: [Link]

  • Title: Further investigation of harmicines as novel antiplasmodial agents Source: Miguel Prudêncio Lab / European Journal of Medicinal Chemistry URL: [Link]

Sources

Discovery, Natural Isolation, and Synthetic Utility of Harmicine (2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing alkaloid discovery and synthetic methodology, I frequently encounter molecules that blur the line between synthetic design and natural evolution. Harmicine (IUPAC: 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole) is a quintessential example of this phenomenon. For decades, this tetracyclic tetrahydro-β-carboline was classified strictly as a synthetic intermediate—a versatile building block utilized in the racemic total synthesis of complex monoterpene indole alkaloids such as tubifoline, condyfoline, and fluorocurarine[1].

It was not until 1998 that the paradigm shifted: harmicine was isolated as a natural product from the leaves of the Malaysian plant Kopsia griffithii[2]. This whitepaper provides an in-depth technical guide to the structural characterization, natural isolation protocols, and asymmetric synthetic methodologies associated with harmicine, emphasizing the mechanistic causality behind each workflow.

Structural Characterization & Chemical Identity

Harmicine features a rare tetracyclic pyrrolidine framework fused to a β-carboline core[1]. The presence of the basic nitrogen in the indolizidine moiety dictates its physicochemical behavior, particularly its solubility profile during acid-base extraction.

Table 1: Physicochemical Properties of Harmicine

PropertyValue
IUPAC Name 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole
Molecular Formula C₁₄H₁₆N₂[3]
Exact Mass 212.1313 Da[4]
Molecular Weight 212.29 g/mol [3]
CAS Registry Number 219909-67-8 (Chiral) / 885-40-5 (Racemic)[3][5]
Structural Class Tetracyclic tetrahydro-β-carboline[1]

The Paradigm Shift: Natural Isolation from Kopsia griffithii

The discovery of harmicine in nature fundamentally altered its classification. Isolated from Kopsia griffithii (Apocynaceae) by Kam and Sim[2], the natural enantiomer was suggested to possess the (S)-configuration at the C-11b chiral center, a finding later corroborated by asymmetric total synthesis[6]. Furthermore, harmicine and related alkaloids from this species have demonstrated significant anti-leishmanial activity, elevating its status from a mere synthetic intermediate to a viable pharmacological lead.

Experimental Protocol: Natural Isolation Workflow

The isolation of basic alkaloids from complex plant matrices requires a self-validating system of differential solubility. The following step-by-step protocol outlines the mechanistic steps for isolating harmicine:

  • Primary Extraction: Milled, dried leaves of K. griffithii are exhaustively extracted with methanol at room temperature. Causality: Methanol acts as a universal solvent, penetrating the cellular matrix to solubilize both polar glycosides and non-polar free-base alkaloids.

  • Acid-Base Partitioning (Alkaloid Enrichment): The methanolic extract is concentrated under reduced pressure, and the residue is suspended in 3% aqueous HCl. Causality: The acidic environment protonates the aliphatic nitrogen of harmicine, converting it into a water-soluble hydrochloride salt. Subsequent washing with hexane removes lipophilic, non-alkaloidal interferences (e.g., waxes, sterols).

  • Free-Base Recovery: The aqueous acidic layer is carefully basified to pH 10 using NH₄OH, followed by extraction with chloroform (CHCl₃). Causality: Basification deprotonates the ammonium salt, regenerating the lipophilic free-base alkaloid, which selectively partitions into the organic chloroform layer.

  • Chromatographic Resolution: The crude alkaloid fraction is subjected to silica gel column chromatography, utilizing a step-gradient elution of hexane, ethyl acetate, and methanol. Harmicine is isolated from the intermediate polarity fractions and further purified via recrystallization[2].

IsolationWorkflow Leaves Kopsia griffithii Leaves (Dried & Milled) Extraction Methanol Extraction (Room Temp) Leaves->Extraction Crude Crude Extract Extraction->Crude Concentration AcidBase Acid-Base Partitioning (3% HCl -> NH4OH -> CHCl3) Crude->AcidBase Acidification AlkaloidFraction Crude Alkaloid Fraction AcidBase->AlkaloidFraction Basification & Extraction Chromatography Silica Gel Chromatography (Hexane/EtOAc/MeOH) AlkaloidFraction->Chromatography Harmicine (+)-Harmicine (2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole) Chromatography->Harmicine Target Elution

Workflow for the natural isolation of harmicine from Kopsia griffithii via acid-base partitioning.

Synthetic Methodologies & Stereochemical Determination

Because harmicine serves as the core scaffold for numerous higher-order indole alkaloids, establishing a robust, enantioselective synthetic route is critical. Classical approaches rely on the Pictet-Spengler reaction, but modern asymmetric syntheses frequently utilize N-acyliminium ion cyclizations to strictly control the C-11b stereocenter[7].

Experimental Protocol: Asymmetric Synthesis via N-Acyliminium Cyclization
  • Chiral Imide Formation: Tryptamine is condensed with (R)-acetoxysuccinic anhydride to yield the corresponding chiral acetoxysuccinimide[7]. Causality: The incorporation of a chiral pool reagent dictates the facial selectivity of the subsequent cyclization, ensuring high enantiomeric excess.

  • Regioselective Reduction: The unsymmetrical imide is reduced using NaBH₄ in the presence of an acid catalyst to form a hydroxylactam intermediate. Causality: The regiocontrol is driven by the steric and electronic influence of the adjacent chiral acetoxy group, directing the hydride attack to the less hindered carbonyl.

  • Stereoselective Cyclization: Treatment of the hydroxylactam with trifluoroacetic acid (TFA) at low temperatures (–10 °C to room temperature) generates a planar N-acyliminium ion[7]. Causality: The electron-rich C2 position of the indole ring undergoes an intramolecular nucleophilic attack on the iminium ion. The chiral directing group shields one face, forcing the attack from the less hindered trajectory, thereby establishing the (S)-configuration at the newly formed bridgehead carbon.

  • Auxiliary Cleavage: The chiral directing group is removed via radical deoxygenation (e.g., conversion to an iodide followed by tributyltin hydride reduction) to yield the enantiopure (+)-harmicine target[7].

SyntheticUtility Tryptamine Tryptamine Precursor Cyclization N-Acyliminium Cyclization (or Pictet-Spengler) Tryptamine->Cyclization Chiral Auxiliary Harmicine Harmicine (Indolizino[8,7-b]indole core) Cyclization->Harmicine Stereoselective Attack Tubifoline Tubifoline Harmicine->Tubifoline Total Synthesis Fluorocurarine Fluorocurarine Harmicine->Fluorocurarine Total Synthesis Condyfoline Condyfoline Harmicine->Condyfoline Total Synthesis

Synthetic utility of harmicine as a central intermediate for complex indole alkaloids.

Conclusion

The trajectory of 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole from a synthetic curiosity to the naturally occurring alkaloid harmicine underscores the predictive power of organic synthesis in natural product chemistry. By mastering the acid-base isolation protocols and the stereocontrolled N-acyliminium cyclization pathways, researchers can leverage the indolizino[8,7-b]indole scaffold to accelerate the discovery of novel anti-leishmanial and antimalarial therapeutics.

References

  • Lood, C. S., & Koskinen, A. M. P. (2015). Harmicine, a Tetracyclic Tetrahydro-β-Carboline: From the First Synthetic Precedent to Isolation from Natural Sources to Target-Oriented Synthesis. Chemistry of Heterocyclic Compounds. 1

  • CONCISE SYNTHESES OF HARMICINE AND A PYRROLIDINO- ISOQUINOLINE DERIVATIVE. (2002). Heterocycles. 6

  • Mondal, P., & Argade, N. P. (2014). Synthesis of (+)-Harmicine. Synthesis. 7

  • Kam, T. S., Sim, K. M., Koyano, T., & Komiyama, K. (1999). Leishmanicidal alkaloids from Kopsia griffithii. Phytochemistry.

  • Kam, T. S., & Sim, K. M. (1998). Alkaloids from Kopsia griffithii. Phytochemistry. 2

  • Harmicine: A Technical and Pharmacological Profile. Benchchem. 3

  • 885-40-5 | CAS DataBase. ChemicalBook. 5

  • HARMICINE;2,3,5,5,11,11B-HEXAHYDRO-1H. SpectraBase. 4

Sources

Methodological & Application

Application Note: Enantioselective Total Synthesis of the 2,3,5,6,11,11b-Hexahydro-1H-indolizino[8,7-b]indole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Structural Significance & Synthetic Challenges

The 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole skeleton is a privileged, rigid tetracyclic core ubiquitous in monoterpene indole alkaloids. This architecture forms the foundation of numerous biologically significant therapeutics and natural products, including the antileishmanial agent harmicine, the antibacterial fascaplysin, and various precursors to the vinca and eburnane alkaloid families.

From a synthetic perspective, the primary bottleneck in constructing this scaffold is the stereoselective installation of the C11b stereocenter at the ring junction. Because this position is highly susceptible to epimerization under acidic conditions and sterically encumbered, classical non-asymmetric Pictet-Spengler reactions often yield racemic mixtures or favor the thermodynamically stable, but biologically inactive, diastereomer. Overcoming this requires highly tuned catalytic systems capable of stabilizing reactive intermediates while providing a rigid chiral environment.

Mechanistic Rationale: Two Distinct Paradigms

As a Senior Application Scientist, it is critical to select a synthetic strategy based on the substitution pattern of the target molecule. Two state-of-the-art methodologies dominate the enantioselective construction of this core:

Copper-Catalyzed Domino Tandem Reaction (Enamide Approach)

Developed by Xu et al. () [1], this approach utilizes a chiral Diph-Pybox/Cu(OTf)₂ complex to drive a cascade reaction.

  • Causality of Catalyst Selection: The highly Lewis acidic Cu(II) center coordinates strongly to the ketonic carbonyl of the substrate, enhancing its electrophilicity. The triflate counterions are weakly coordinating, allowing the chiral Diph-Pybox ligand to firmly bind the copper and create a sterically demanding chiral pocket.

  • Reaction Flow: The tertiary enamide undergoes an enantioselective intramolecular addition to the activated ketone, generating an highly reactive N-acyliminium ion intermediate. This is immediately followed by a substrate-controlled, diastereoselective Pictet-Spengler-type interception by the tethered indole moiety, locking the C11b stereocenter in place.

Asymmetric Pictet-Spengler via Anion Recognition (Hydroxylactam Approach)

Pioneered by Jacobsen and co-workers () [2], this method relies on non-covalent organocatalysis.

  • Causality of Catalyst Selection: Instead of activating the electrophile with a metal, this method uses Chlorotrimethylsilane (TMSCl) to abstract a hydroxyl group from a hydroxylactam precursor, generating an N-acyliminium chloride ion pair. A chiral thiourea catalyst is introduced to selectively bind the chloride anion via dual hydrogen bonding.

  • Reaction Flow: By sequestering the chloride anion, the chiral thiourea creates a tightly associated, asymmetric ion pair. This effectively shields one face of the N-acyliminium ion, forcing the tethered indole nucleophile to attack from the opposite face, yielding the indolizino[8,7-b]indole core with exceptional enantiomeric excess.

Mechanistic Visualization

G A Tertiary Enamide + Ketonic Carbonyl B Cu(OTf)2 / Chiral Pybox Catalytic Complex A->B Coordination & Activation C N-Acyliminium Ion Intermediate B->C Enantioselective Intramolecular Addition D Diastereoselective Indole Interception C->D Nucleophilic Trapping E Indolizino[8,7-b]indole Target Core D->E Rearomatization & Proton Transfer

Cu-catalyzed enantioselective tandem synthesis pathway for indolizino[8,7-b]indoles.

Quantitative Data Summary

The following table summarizes the performance metrics of the two primary methodologies, providing a benchmark for expected experimental outcomes.

MethodologyCatalyst SystemKey IntermediateYield RangeEnantiomeric Excess (ee)Diastereomeric Ratio (dr)
Domino Cyclization Cu(OTf)₂ / Chiral Diph-PyboxN-Acyliminium Ion71–94%92–99%> 95:5
Anion Recognition Chiral Thiourea / TMSClN-Acyliminium Chloride65–88%85–97%N/A (Single Stereocenter)

Validated Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Cu(II)-Catalyzed Domino Cyclization (Enamide Approach)

Objective: Synthesis of highly functionalized indolizino[8,7-b]indoles via tandem cyclization.

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ (0.02 mmol, 20 mol%) and chiral Diph-Pybox ligand (0.024 mmol, 24 mol%). Add anhydrous benzene (1.0 mL) and stir at room temperature for 2 hours.

    • Causality: Pre-stirring is critical. Incomplete complexation leaves free Cu(II) in solution, which will catalyze a rapid, racemic background reaction, destroying the ee of the final batch.

    • Self-Validation Checkpoint 1: The solution must exhibit a distinct color change (typically to a deep blue/green), confirming the formation of the active catalytic complex.

  • Substrate Addition: Dissolve the tertiary enamide substrate (0.1 mmol) in anhydrous benzene (1.0 mL). Add this solution dropwise to the active catalyst complex.

  • Reaction Execution: Heat the mixture to 50 °C. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) until the enamide is completely consumed (typically 12–24 hours).

    • Self-Validation Checkpoint 2: The enamide precursor is UV-active but non-fluorescent. The successful formation of the highly conjugated indolizino[8,7-b]indole product is indicated by the emergence of a highly fluorescent lower-R_f spot under 365 nm UV light.

  • Quenching & Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of silica gel to remove the copper catalyst, washing with EtOAc (10 mL). Concentrate the filtrate under reduced pressure.

  • Purification & Verification: Purify the crude residue via flash column chromatography.

    • Self-Validation Checkpoint 3: Confirm structural integrity via ¹H NMR. The disappearance of the enamide olefinic protons and the appearance of the diagnostic C11b methine proton (typically a doublet or multiplet around 4.5–5.2 ppm) definitively confirms cyclization.

Protocol B: Thiourea-Catalyzed N-Acyliminium Cyclization (Hydroxylactam Approach)

Objective: Synthesis of the harmicine core via non-covalent anion recognition.

  • Precursor Activation: In a flame-dried round-bottom flask, dissolve the hydroxylactam precursor (0.1 mmol) and the chiral thiourea catalyst (0.01 mmol, 10 mol%) in anhydrous MTBE (2.0 mL) under argon. Cool the mixture strictly to -78 °C.

  • Iminium Generation: Add TMSCl (0.12 mmol) dropwise down the side of the flask.

    • Causality: TMSCl acts as a Lewis acid to abstract the hydroxyl group, generating the N-acyliminium chloride in situ. Maintaining -78 °C prevents premature, unselective background cyclization before the thiourea can bind the chloride anion.

  • Cyclization Phase: Stir the reaction at -78 °C for 1 hour to ensure complete ion-pair formation, then slowly warm to -20 °C and stir for an additional 12 hours.

    • Self-Validation Checkpoint 1: Monitor reaction progress by quenching a 10 µL aliquot in saturated NaHCO₃ and analyzing via LC-MS. The mass of the starting hydroxylactam must be entirely replaced by the [M-H₂O] mass of the cyclized product.

  • Quenching: Quench the bulk reaction with saturated aqueous NaHCO₃ (2 mL) and extract with CH₂Cl₂ (3 x 5 mL). Dry the combined organic layers over Na₂SO₄ and concentrate.

  • Purification & Verification: Purify via silica gel chromatography.

    • Self-Validation Checkpoint 2: The ee of the final product must be measured via chiral HPLC against a racemic standard (synthesized using a non-chiral Brønsted acid like TFA) to validate the asymmetric induction of the thiourea catalyst.

References

  • Xu, X.-M., Xie, M., Li, J., & Wang, M.-X. "Catalytic enantioselective synthesis of indolizino[8,7-b]indole alkaloid derivatives based on the tandem reaction of tertiary enamides." Organic Chemistry Frontiers (2021). URL:[Link]

  • Raheem, I. T., Thiara, P. S., Peterson, E. A., & Jacobsen, E. N. "Enantioselective Pictet-Spengler-Type Cyclizations of Hydroxylactams: H-Bond Donor Catalysis by Anion Recognition." Journal of the American Chemical Society (2004). URL:[Link]

Application Note: HPLC-UV Method Development and Validation for the Quantification of Harmicine (2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Harmicine (2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole) is a tetracyclic indole alkaloid originally isolated from the leaves of Kopsia griffithii. It exhibits notable anti-leishmanial activity and serves as a critical synthetic precursor for complex indole alkaloids such as tubifoline and fluorocurarine [1]. As research into harmicine-type alkaloids expands—particularly via novel dipolar cycloaddition and cascade reaction syntheses [2]—the need for a robust, reproducible, and highly sensitive quantification method is paramount.

This application note details the systematic development and ICH Q2(R2)-compliant validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of harmicine in synthetic reaction mixtures and biological extracts.

Scientific Grounding & Method Development Rationale

Developing an analytical method for indole alkaloids requires navigating their specific physicochemical properties. Harmicine features a hydrophobic indole core fused to a basic indolizine ring system. This dual nature dictates the chromatographic strategy.

Stationary Phase Selection: Mitigating Secondary Interactions

The tertiary amine in harmicine's indolizine moiety (pKa ~8.5) is highly prone to secondary ion-exchange interactions with unreacted, acidic residual silanols on standard silica-based columns. This interaction is the primary cause of severe peak tailing and poor resolution in alkaloid analysis.

  • The Solution: We utilize an end-capped, superficially porous (core-shell) C18 column (e.g., 2.7 µm particle size). The core-shell technology provides high efficiency (narrow peaks) at lower backpressures, while exhaustive end-capping shields the basic nitrogen from residual silanols, ensuring a symmetric peak shape.

Mobile Phase & pH Causality

To achieve predictable retention and sharp peak shapes, the ionization state of harmicine must be strictly controlled.

  • The Solution: An acidic mobile phase utilizing 0.1% Formic Acid (pH ~2.7) is employed. At this pH, the basic nitrogen is fully protonated. While this increases the molecule's polarity, the hydrophobic indole core provides sufficient retention on the C18 stationary phase. Operating at a pH well below the analyte's pKa prevents the "partial ionization" state that leads to split peaks and variable retention times.

Detection Strategy

The indole chromophore exhibits strong π→π∗ transitions, yielding characteristic UV absorption maxima at approximately 225 nm and 280 nm .

  • Quantification Wavelength (280 nm): Selected for its high specificity. Most background matrix components and organic solvents do not absorb strongly at 280 nm, providing a clean baseline.

  • Impurity Profiling Wavelength (225 nm): Used simultaneously to detect trace synthetic impurities or degradation products lacking the intact indole chromophore.

Workflow A 1. Analyte Profiling Harmicine: pKa ~8.5, UV max 225/280 nm B 2. Column Selection End-capped Core-Shell C18 (Minimize Silanol Activity) A->B C 3. Mobile Phase Optimization 0.1% Formic Acid (pH 2.7) to fully protonate amine B->C D 4. Gradient Design Water/Acetonitrile for optimal retention factor (k') C->D E 5. Method Validation Linearity, Precision, Accuracy (ICH Q2(R2)) D->E

Figure 1: Step-by-step logical workflow for Harmicine HPLC-UV method development.

Experimental Protocols

Materials and Reagents
  • Analyte: Harmicine reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 M Ω⋅ cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

Standard and Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of harmicine standard and dissolve in 10.0 mL of Methanol to obtain a 1.0 mg/mL (1000 µg/mL) stock solution. Store at 4°C protected from light.

  • Working Standards: Dilute the stock solution with the initial mobile phase (90% Water / 10% MeCN) to generate a calibration curve ranging from 0.5 µg/mL to 100 µg/mL.

  • Sample Extraction (e.g., Synthetic Matrix): Quench the synthetic reaction mixture, partition with Ethyl Acetate, evaporate the organic layer under N 2​ , and reconstitute the residue in 1.0 mL of initial mobile phase. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

Table 1: Optimized HPLC-UV Parameters

ParameterSpecificationRationale
Column Core-Shell C18 (100 x 4.6 mm, 2.7 µm)High efficiency; end-capped to prevent peak tailing.
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH ~2.7 for full analyte protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElution strength modifier.
Elution Mode Gradient0-1 min: 10% B 1-6 min: 10% 60% B 6-8 min: 60% B 8-8.1 min: 60% 10% B 8.1-12 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 35°CReduces solvent viscosity and improves mass transfer.
Injection Vol. 5.0 µLPrevents column overloading and band broadening.
Detection UV at 280 nm (Quantification)High specificity for the indole chromophore.

Analyte Retention Mechanism

The diagram below illustrates the critical causality between mobile phase pH and the chromatographic behavior of harmicine.

pHEffect A Harmicine (Basic Indole Alkaloid) B Acidic pH (< 3.0) Fully Protonated A->B Optimal C Neutral pH (~7.0) Partially Ionized A->C Sub-optimal D No Silanol Interaction: Sharp Peaks, High Resolution B->D E Secondary Interactions: Peak Tailing, Poor Resolution C->E

Figure 2: Causality diagram demonstrating the effect of mobile phase pH on harmicine peak shape.

Method Validation Framework

The method was validated strictly according to the ICH Q2(R2) guidelines for the validation of analytical procedures [3]. A self-validating system ensures that every sequence run confirms its own reliability through System Suitability Testing (SST).

System Suitability

Prior to sample analysis, six replicate injections of a 50 µg/mL standard are performed.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; Tailing Factor (T f​ ) 1.5; Theoretical Plates (N) 5000.

Validation Results Summary

Table 2: ICH Q2(R2) Validation Data for Harmicine Quantification

Validation ParameterResult / RangeAcceptance Criteria (ICH)
Linearity Range 0.5 – 100 µg/mL R2≥0.999
Regression Equation y=45213x+124 N/A
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) 10
Intra-day Precision (RSD) 0.8% – 1.2% (n=6) 2.0%
Inter-day Precision (RSD) 1.1% – 1.5% (n=18) 2.0%
Accuracy (Recovery) 98.5% – 101.2%98.0% – 102.0%
Robustness Pass ( ± 2% organic, ± 0.2 pH)No significant change in Tf​ or Rt​

Note: Accuracy was determined by spiking known concentrations of harmicine (10, 50, and 80 µg/mL) into a blank synthetic matrix and calculating the percentage recovery.

Conclusion

This application note establishes a highly reliable, ICH-compliant HPLC-UV method for the quantification of 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole (harmicine). By understanding the causality between the alkaloid's basic indolizine nitrogen and the silica stationary phase, we successfully engineered a chromatographic environment (pH 2.7, core-shell C18) that eliminates peak tailing. This protocol is directly applicable to pharmaceutical researchers conducting synthetic optimization, stereochemical determinations, or biological extraction of harmicine-type alkaloids.

References

  • Wang, X., et al. (2025). Dipolar Cycloaddition Approach toward Harmicine-Type Alkaloids: Synthesis and Stereochemical Determination. Organic Letters, 27(23), 6222-6226. URL:[Link][1][2]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). URL:[Link]

Sources

Application Note: 2,3,5,6,11,11b-Hexahydro-1H-indolizino[8,7-b]indole (IBTM) as a Conformationally Constrained CCK1 Receptor Ligand

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Field of Application: GPCR Ligand Design, Peptidomimetics, and Gastrointestinal/Neurological Pharmacology

Introduction & Scientific Rationale

Cholecystokinin (CCK) is a ubiquitous peptide hormone and neurotransmitter that modulates gastrointestinal motility, pancreatic enzyme secretion, and central nervous system (CNS) behaviors. These physiological effects are mediated by two distinct G-protein-coupled receptors (GPCRs): the CCK1 receptor (predominantly peripheral) and the CCK2 receptor (predominantly central).

The endogenous ligands (e.g., CCK-8, CCK-4) are highly flexible peptides. This inherent flexibility leads to poor oral bioavailability, rapid proteolytic degradation, and an inability to selectively target a single receptor subtype, severely limiting their therapeutic potential. To overcome this, medicinal chemists utilize conformationally constrained peptidomimetics.

The tetracyclic scaffold 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole (IBTM) has emerged as a highly privileged structure for CCK1 receptor antagonism [1]. The IBTM skeleton acts as a rigid β -turn mimetic. Crucially, it inherently contains an indole ring, which perfectly mimics the critical Tryptophan (Trp 30 ) residue of native CCK. By forcing the peptide backbone into a specific turn-like conformation, IBTM-based ligands lock the pharmacophores into the exact spatial orientation required for high-affinity, selective binding to the CCK1 receptor.

Structural & Mechanistic Insights

The design of IBTM ligands is rooted in deep structure-activity relationship (SAR) principles. The bioactive conformation of CCK at the CCK1 receptor requires a specific distance and angle between the Trp indole ring and the C-terminal Phenylalanine (Phe) residue.

  • Stereochemical Control of the β -Turn: The orientation of the turn dictates receptor subtype selectivity. When replacing the α -MeTrp residue in dipeptoids, the (2S,5S,11bR)-IBTM skeleton induces a Type II' β -turn , which has been proven to be highly favorable for CCK1 receptor recognition. Conversely, the (2R,5R,11bS) enantiomer induces a Type II turn, resulting in lower selectivity [1].

  • Pharmacophore Anchoring: The indole ring of the IBTM scaffold anchors deep into the hydrophobic transmembrane pocket of the CCK1 receptor.

  • Avoidance of π−π Stacking: Experimental data indicates that if a D-Phe residue is used at the C-terminus, detrimental π−π stacking occurs between the D-Phe phenyl ring and the IBTM indole ring, collapsing the bioactive conformation and destroying binding affinity[2]. Therefore, an L-Phe residue is strictly required to maintain the extended bioactive conformation.

G CCK Endogenous CCK CCK1R CCK1 Receptor (GPCR) CCK->CCK1R Agonist Binding IBTM IBTM Ligand (Antagonist) Block Receptor Blockade IBTM->Block High Affinity Binding Gq Gq Protein Activation CCK1R->Gq Normal Pathway PLC PLC Activation Gq->PLC Normal Pathway Ca2 Ca2+ Mobilization & Amylase Release PLC->Ca2 Normal Pathway Block->CCK1R Inhibits

Fig 1. CCK1 receptor signaling pathway and its targeted inhibition by IBTM-based antagonists.

Quantitative Data: Binding Affinity & Selectivity

The table below summarizes the binding affinities (IC 50​ ) of representative IBTM-constrained dipeptoids and CCK4 analogues, demonstrating how stereochemistry and turn-type dictate CCK1 selectivity over CCK2.

Compound ClassScaffold Stereochemistry β -Turn TypeCCK1 IC 50​ (nM)CCK2 IC 50​ (nM)Selectivity (CCK2/CCK1)
Dipeptoid 15a (2S,5S,11bR)-IBTMType II'1.2 ± 0.3> 1000> 833
Dipeptoid 16a (2R,5R,11bS)-IBTMType II7.5 ± 1.1> 1000> 133
CCK4 Analog 8a (2S,5S,11bR)-IBTMType II4.8 ± 0.5450 ± 35~ 93

Data synthesized from established SAR studies on IBTM mimetics [1, 2]. Note the superior selectivity of the Type II' mimetic in the dipeptoid series.

Experimental Protocols

To validate the efficacy of synthesized IBTM ligands, researchers must employ a self-validating system consisting of both a Radioligand Binding Assay (to prove affinity) and a Functional Assay (to prove antagonism).

Workflow Syn 1. IBTM Scaffold Synthesis (Pictet-Spengler & Lactamization) Pep 2. Peptide Coupling (C-terminal modifications) Syn->Pep Pur 3. HPLC Purification & Characterization (NMR/MS) Pep->Pur Assay 4. Radioligand Binding Assay ([125I]-CCK-8 displacement) Pur->Assay Data 5. Affinity & Selectivity Analysis (IC50/Ki calculation) Assay->Data

Fig 2. Experimental workflow for the synthesis and pharmacological validation of IBTM ligands.

Protocol A: Radioligand Receptor Binding Assay (CCK1 vs CCK2)

Causality & Design Choice: We utilize rat pancreatic acini for CCK1 assays because the rat pancreas expresses the CCK1 subtype almost exclusively. For CCK2, guinea pig brain cortex homogenates are used as the standard rich source. We strictly use [ 125 I]-Bolton-Hunter-labeled CCK-8 rather than directly iodinated CCK-8. Direct iodination oxidizes the critical Methionine residue in CCK, destroying its receptor affinity. The Bolton-Hunter reagent labels the N-terminus, preserving the bioactive C-terminus.

Step-by-Step Methodology:

  • Tissue Preparation:

    • CCK1: Isolate rat pancreatic acini by collagenase digestion. Suspend in HEPES-buffered Ringer solution (pH 7.4) enriched with 0.1% soybean trypsin inhibitor and 1% BSA to prevent proteolytic degradation of the radioligand.

    • CCK2: Homogenize guinea pig cerebral cortex in 50 mM Tris-HCl (pH 7.4). Centrifuge at 50,000 × g for 15 mins, discard the supernatant, and resuspend the pellet.

  • Incubation: In a 96-well plate, combine 50 μ L of the IBTM test compound (serial dilutions from 10 −11 to 10 −5 M), 50 μ L of[ 125 I]-BH-CCK-8 (final concentration 50 pM), and 400 μ L of the tissue suspension.

  • Non-Specific Binding (Self-Validation): In parallel control wells, add 1 μ M of unlabeled CCK-8. The radioactivity remaining in these wells represents non-specific binding (NSB) and must be subtracted from all test wells to ensure the signal is strictly receptor-mediated.

  • Equilibration: Incubate the plates at 37°C for 30 minutes (pancreas) or 25°C for 120 minutes (brain) to reach steady-state equilibrium.

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific sticking). Wash filters three times with 3 mL of ice-cold buffer. Quantify bound radioactivity using a gamma counter.

  • Data Analysis: Calculate IC 50​ values using non-linear regression (e.g., GraphPad Prism) and convert to K i​ using the Cheng-Prusoff equation.

Protocol B: Functional Validation (Amylase Release Assay)

Causality & Design Choice: High binding affinity does not differentiate between an agonist and an antagonist. Because IBTM compounds are designed to block native CCK, we must prove they inhibit CCK-induced physiological responses. We measure amylase release from pancreatic acini, as CCK1 activation directly triggers intracellular Ca 2+ mobilization and subsequent exocytosis of amylase-containing zymogen granules.

Step-by-Step Methodology:

  • Acini Preparation: Prepare rat pancreatic acini as described in Protocol A. Aliquot 1 mL of suspension into incubation vials.

  • Pre-incubation: Add the IBTM test compound (at a concentration 10-fold higher than its calculated IC 50​ ) to the vials and pre-incubate for 10 minutes at 37°C. This allows the antagonist to occupy the CCK1 receptors.

  • Stimulation: Add endogenous CCK-8 at varying concentrations (10 −12 to 10 −7 M) to generate a concentration-response curve. Incubate for exactly 30 minutes at 37°C under continuous gentle agitation.

  • Termination: Centrifuge the vials at 1,000 × g for 5 minutes at 4°C to pellet the cells. Collect the supernatant.

  • Quantification: Assay the supernatant for amylase activity using a colorimetric substrate (e.g., Phadebas reagent or 2-chloro-4-nitrophenyl- α -D-maltotrioside). Measure absorbance at 405 nm.

  • Validation: A true IBTM antagonist will cause a parallel rightward shift in the CCK-8 concentration-response curve without depressing the maximal response, confirming competitive antagonism.

References

  • Title: β -Turned Dipeptoids as Potent and Selective CCK1 Receptor Antagonists Source: Journal of Medicinal Chemistry, American Chemical Society (2000) URL: [Link]

  • Title: Conformationally Constrained CCK4 Analogues Incorporating IBTM and BTD β -Turn Mimetics Source: Journal of Medicinal Chemistry, American Chemical Society (2005) URL: [Link]

Advanced Transannular Cyclization Techniques for the Preparation of 2,3,5,6,11,11b-Hexahydro-1H-indolizino[8,7-b]indole Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole scaffold is a privileged polycyclic aza-heterocycle embedded in numerous bioactive natural products (e.g., harmicine, reserpine, and Aspidosperma alkaloids) and synthetic pharmaceutical agents, including potent CCK1 receptor antagonists (e.g., IBTM β -turn dipeptide mimetics) [1]. Traditional step-wise linear syntheses of these fused pentacyclic and tetracyclic systems often suffer from poor atom economy and low stereocontrol.

Transannular cyclization (TC) of macrocyclic precursors—specifically 8- to 10-membered lactams (hexahydro-1H-azonines)—has emerged as a highly efficient, stereocontrolled paradigm for constructing these architectures [1]. By exploiting the inherent conformational bias of medium-sized rings, transannular cyclizations translate ground-state macrocyclic pre-organization into rigid, predictable stereocenters. This application note details two field-proven protocols: Electrophilic Transannular Iodolactamization and Tf 2​ O/TTBP-Mediated Reductive Cyclization .

Mechanistic Rationale & Conformational Dynamics

Macrocyclic Pre-organization and Transannular Strain

Medium-sized rings (8–11 members) are historically challenging to synthesize due to transannular strain (Prelog strain) and unfavorable entropic factors. However, once formed (typically via Ring-Closing Metathesis), these macrocycles adopt highly specific, rigid conformations to minimize steric clashes between transannular hydrogens. When an electrophile activates a localized π -system (an alkene or an amide carbonyl) within the ring, the spatially proximate transannular nucleophile (an exocyclic nitrogen or the C2 position of an indole) is perfectly positioned for an intramolecular attack. The trajectory of this attack is strictly dictated by the macrocycle's ground-state conformation, ensuring near-perfect diastereoselectivity [1].

Electrophilic Activation Pathways
  • Alkene Activation (Iodolactamization): Molecular iodine ( I2​ ) activates an endocyclic double bond, forming a transient iodonium ion. The transannular nitrogen subsequently attacks the iodonium intermediate. The choice of solvent heavily influences the regioselectivity and diastereomeric ratio (d.r.). For example, non-polar conditions (THF at reflux) favor a single diastereomer, while polar solvents (MeCN) can lead to a mixture of (5R,6R) and (5S,6S) isomers [1].

  • Amide Activation (Bischler-Napieralski Type): Trifluoromethanesulfonic anhydride (Tf 2​ O) activates a tertiary lactam to form a highly electrophilic triflylamidium intermediate. The indole C2 position undergoes transannular nucleophilic attack to close the ring. Using the bulky, non-nucleophilic base TTBP (2,4,6-Tri-tert-butylpyrimidine) instead of standard bases (like DTBMP) prevents unwanted nucleophilic degradation of the intermediate, driving the reaction to the desired hexahydro-1H-indolizino[8,7-b]indole core (e.g., harmicine) in excellent yields [2].

TransannularWorkflow A Acyclic Precursor (Tryptamine/Peptide) B Macrocyclization (RCM / Amidation) A->B Step 1 C 9-Membered Lactam (Hexahydro-1H-azonine) B->C Step 2 D Electrophilic Activation (I2 or Tf2O/TTBP) C->D Step 3 E Transannular Attack (Stereospecific) D->E Step 4 F Indolizino[8,7-b]indole Target Scaffold E->F Step 5

Caption: Synthetic workflow for indolizino[8,7-b]indole via transannular cyclization.

Experimental Protocols

Protocol A: Stereocontrolled Transannular Iodolactamization [1]

Objective: Synthesis of indolizidinone dipeptide mimetics (precursors to IBTM).

Materials:

  • N-(Fmoc)amino hexahydroazoninone carboxylate (1.0 equiv)

  • Molecular Iodine ( I2​ , 4.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Na 2​ S 2​ O 3​

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve the N-(Fmoc)amino hexahydroazoninone carboxylate (0.5 mmol) in anhydrous THF (10 mL) to achieve a 0.05 M concentration.

  • Activation: Add molecular iodine (2.0 mmol, 4.0 equiv) in a single portion. The solution will immediately turn deep purple.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 65 °C (reflux). Causality: Elevated temperatures in a moderately polar solvent like THF overcome the activation energy barrier for the specific conformational transition state that yields the (5R,6R)-diastereomer exclusively.

  • Monitoring: Track the reaction via TLC (Hexanes/EtOAc, 6:4). The starting material spot should disappear within 4–6 hours.

  • Quenching & Workup: Cool the mixture to room temperature. Add saturated aqueous Na 2​ S 2​ O 3​ (10 mL) dropwise until the purple color completely dissipates (indicating the reduction of excess I2​ to iodide). Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , filter, and concentrate in vacuo. Purify via flash column chromatography to isolate the pure bicyclic core.

Protocol B: Tf 2​ O/TTBP-Mediated Reductive Cyclization [2]

Objective: One-pot synthesis of (±)-harmicine (2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole).

Materials:

  • Indolo-lactam precursor (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf 2​ O, 1.2 equiv)

  • 2,4,6-Tri-tert-butylpyrimidine (TTBP, 1.2 equiv)

  • Sodium borohydride (NaBH 4​ , 2.0 equiv)

  • Anhydrous CH 2​ Cl 2​ and Methanol (MeOH)

Step-by-Step Procedure:

  • Pre-organization: In an argon-purged Schlenk tube, dissolve the indolo-lactam (0.7 mmol) and TTBP (0.84 mmol, 1.2 equiv) in anhydrous CH 2​ Cl 2​ (5 mL). Cool the mixture to −78 °C using a dry ice/acetone bath. Causality: TTBP is utilized here because its extreme steric bulk prevents it from acting as a nucleophile, ensuring it only scavenges protons without degrading the highly reactive triflylamidium intermediate.

  • Electrophilic Activation: Dropwise add Tf 2​ O (0.84 mmol, 1.2 equiv). Stir the mixture at −78 °C for 45 minutes, then allow it to slowly warm to room temperature over 4 hours.

  • Reduction: Cool the reaction mixture back to 0 °C. Add MeOH (5 mL) to create a 1:1 CH 2​ Cl 2​ /MeOH solvent system. Slowly add NaBH 4​ (1.4 mmol, 2.0 equiv) in small portions. Self-Validation: Vigorous effervescence (H 2​ gas evolution) will be observed.

  • Completion: Stir at room temperature for 2 hours. Quench the reaction with saturated aqueous NH 4​ Cl (5 mL).

  • Extraction: Extract the mixture with CH 2​ Cl 2​ (3 × 10 mL). Dry the combined organics over Na 2​ SO 4​ , filter, and concentrate. Purify via silica gel chromatography to yield (±)-harmicine.

MechanisticPathway Pre Conformational Pre-organization 9-membered ring minimizes transannular strain Act1 Pathway A: Alkene Activation I2 forms iodonium ion Pre->Act1 Act2 Pathway B: Amide Activation Tf2O forms triflylamidium ion Pre->Act2 Nu1 N-Attack Exocyclic nitrogen attacks iodonium Act1->Nu1 Nu2 C-Attack Indole C2 attacks activated amide Act2->Nu2 Prod1 Indolizidinone Dipeptide Mimetic (e.g., IBTM) Nu1->Prod1 Prod2 Hexahydro-1H-indolizino[8,7-b]indole (e.g., Harmicine) Nu2->Prod2

Caption: Mechanistic divergence of electrophilic transannular cyclization pathways.

Quantitative Data: Optimization of Cyclization Conditions

The table below summarizes the critical optimization parameters governing the yield and stereoselectivity of the transannular cyclization to form the hexahydro-1H-indolizino[8,7-b]indole architecture [1] [2] [3].

EntryPrecursorReagents / CatalystSolventTemp (°C)Yield (%)d.r.Target Scaffold
1 N-(Fmoc)amino hexahydroazoninone I2​ (4.0 equiv)THF65 (Reflux)86>99:1Indolizidinone (IBTM precursor)
2 N-(Fmoc)amino hexahydroazoninone I2​ (4.0 equiv)MeCN25461.7:1Indolizidinone (IBTM precursor)
3 Indolo-lactamTf 2​ O (1.2 eq), TTBP (1.2 eq), NaBH 4​ CH 2​ Cl 2​ /MeOH-78 to 2594N/A(±)-Harmicine
4 Tryptamine-ynamideBrønsted Acid (TfOH)DCE8088>95:5Aspidosperma Core

Note: Entry 2 demonstrates how polar solvents (MeCN) at lower temperatures disrupt the transition state bias, leading to a drastic drop in diastereomeric ratio (d.r.) and overall yield compared to Entry 1.

References

  • Cai, Q., Li, D.-K., Zhou, R.-R., Shu, W.-M., Wu, Y.-D., & Wu, A.-X. (2020). Stereo- and Regiochemical Transannular Cyclization of a Common Hexahydro-1H-azonine to Afford Three Different Indolizidinone Dipeptide Mimetics. The Journal of Organic Chemistry.[Link]

  • Chuang, C.-P., & Wang, Y.-C. (2021). Tf2O/TTBP (2,4,6-Tri-tert-butylpyrimidine): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides. ACS Publications.[Link]

  • Zhang, Y., et al. (2021). Total Syntheses of Aspidospermidine, N-Methylaspidospermidine, N-Acetylaspidospermidine, and Aspidospermine via a Tandem Cyclization of Tryptamine-Ynamide. Organic Letters.[Link]

in vivo dosing protocols for 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Dosing Protocols and Pharmacological Profiling for 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole Studies

Audience: Researchers, translational scientists, and pre-clinical drug development professionals.

Introduction & Pharmacological Profile

The compound 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole , commonly known as the natural β-carboline alkaloid Harmicine , has emerged as a highly versatile scaffold in pre-clinical pharmacology. Originally synthesized as a chiral intermediate and later isolated from Kopsia griffithii, this indolizino[8,7-b]indole derivative exhibits a broad spectrum of bioactivity.

Translating the in vitro efficacy of this compound into robust in vivo data requires a precise understanding of its pharmacodynamics. Recent authoritative profiling highlights two primary therapeutic applications:

  • Antinociceptive (Analgesic) Action: It demonstrates potent efficacy in chemical-induced neurogenic and inflammatory pain models without relying on opioid pathways [1].

  • Anti-Parasitic Action: It acts as a potent antiplasmodial and antileishmanial agent by targeting heat shock proteins critical for parasite survival [2][3].

Mechanistic Rationale & Pathway Analysis

To design a self-validating in vivo study, researchers must understand the causality behind the compound's mechanism of action.

In nociceptive models, Harmicine operates peripherally. It modulates vanilloid and glutamate receptors to suppress pain signals. Crucially, its analgesic effects are not reversed by naloxone, proving that it bypasses the central opioid receptor system [1]. Conversely, in infectious disease models, the compound and its derivatives actively bind to the ATP-binding site of Plasmodium falciparum heat shock protein 90 (PfHsp90), triggering parasite apoptosis and clearance across both hepatic and erythrocytic stages [2][3].

G cluster_pain Antinociceptive Pathway cluster_parasite Anti-Parasitic Pathway Harmicine 2,3,5,6,11,11b-hexahydro- 1H-indolizino[8,7-b]indole Receptors Peripheral Glutamate & Vanilloid Receptors Harmicine->Receptors Modulates Hsp90 PfHsp90 ATP-Binding Site (Plasmodium/Leishmania) Harmicine->Hsp90 Inhibits Analgesia Reduced Nociception (Non-Opioid) Receptors->Analgesia Clearance Parasite Apoptosis & Clearance Hsp90->Clearance

Fig 1. Dual pharmacological pathways of Harmicine in antinociceptive and anti-parasitic models.

In Vivo Formulation and Dosing Rationale

Due to the lipophilic nature of the hexahydro-1H-indolizino[8,7-b]indole core, aqueous solubility is a limiting factor for systemic administration.

  • Vehicle Selection: A standard formulation of 5% DMSO, 5% Tween-80, and 90% sterile physiological saline is recommended. This ensures complete dissolution while minimizing vehicle-induced toxicity or behavioral artifacts.

  • Dose Justification: For antinociceptive studies, low doses (1–10 mg/kg) are sufficient to achieve a ~60% reduction in neurogenic pain [1]. For anti-parasitic models, higher systemic exposure is required (10–50 mg/kg) to maintain therapeutic concentrations in erythrocytes and hepatocytes without reaching the acute toxicity limit (typically >300 mg/kg) [2][4].

Workflow Prep Vehicle Formulation (DMSO/Tween/Saline) Dose In Vivo Administration (1-50 mg/kg IP/PO) Prep->Dose Model Disease Model (Pain/Infection) Dose->Model Assay Behavioral/Parasitemia Quantification Model->Assay Tissue Tissue Harvesting & PK Analysis Assay->Tissue

Fig 2. Standardized in vivo workflow for evaluating Harmicine pharmacodynamics.

Detailed Experimental Protocols

Protocol A: Antinociceptive Evaluation (Chemical-Induced Writhing)

Objective: To quantify the peripheral analgesic efficacy of the compound while structurally validating its non-opioid mechanism.

  • Animal Preparation: Fast adult male Wistar rats or Swiss mice for 12 hours prior to the experiment, allowing water ad libitum.

  • Formulation & Dosing: Administer the compound (1 mg/kg and 10 mg/kg cohorts) via intraperitoneal (IP) injection using the DMSO/Tween/Saline vehicle.

  • System Validation (Causality Step): In a parallel control cohort, administer Naloxone (an opioid antagonist, 5 mg/kg) 15 minutes prior to the test compound. Rationale: If the compound's analgesia persists despite the opioid blockade, it confirms a peripheral, non-opioid mechanism (vanilloid/glutamate pathway) [1].

  • Nociceptive Induction: 40 minutes post-administration, inject 0.6% acetic acid (0.1 mL/10 g body weight, IP). Rationale: Acetic acid induces the acute release of endogenous prostaglandins, promoting measurable peripheral sensitization.

  • Quantification: Record the cumulative number of abdominal writhes over a 20-minute observation window.

Protocol B: Antiplasmodial Efficacy (Plasmodium berghei Murine Model)

Objective: To evaluate the in vivo clearance of hepatic and erythrocytic stage parasites.

  • Infection: Inoculate mice intravenously (tail vein) with 1×107 P. berghei-infected red blood cells.

  • Dosing Regimen (4-Day Suppressive Test): 24 hours post-infection, begin daily administration of the compound (10–50 mg/kg) orally (PO) or IP for four consecutive days.

  • Parasitemia Monitoring: On day 5, extract tail-vein blood. Prepare Giemsa-stained thin blood smears and examine under a 100x oil-immersion objective to calculate the percentage of infected erythrocytes.

  • Target Validation: Euthanize the subjects and harvest liver tissue. Perform qPCR analysis of parasite 18S rRNA load to confirm the in vivo inhibition of PfHsp90-mediated hepatic stage development [2][3].

Data Presentation

Table 1: Quantitative Dosing Parameters for 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole

Model Type Route Recommended Dose Vehicle Dosing Frequency
Antinociceptive (Neurogenic) IP 1 - 5 mg/kg 5% DMSO/Saline Single Dose
Antinociceptive (Inflammatory) IP 10 - 15 mg/kg 5% DMSO/Saline Single Dose
Antiplasmodial (P. berghei) PO / IP 10 - 50 mg/kg 5% Tween-80/Saline Daily (4-Day Suppressive)

| Toxicity Limit Testing | PO | Up to 300 mg/kg | 0.5% CMC | Single Dose |

Table 2: Expected Pharmacodynamic Outcomes

Assay Biomarker / Metric Expected Outcome (Efficacy) Mechanism Validated
Acetic Acid Writhing Abdominal Writhe Count ~60% Reduction at 1 mg/kg Peripheral Sensitization Inhibition
Formalin Test (Phase II) Paw Licking Time (sec) ~68% Reduction at 10 mg/kg Anti-inflammatory Action
P. berghei Blood Smear % Parasitemia >50% Clearance at 50 mg/kg Erythrocytic Stage Inhibition

| Hepatic qPCR | Parasite 18S rRNA | Significant Load Reduction | Hepatic Stage Hsp90 Inhibition |

References

  • Spindola, H. M., Vendramini-Costa, D. B., Rodrigues, M. T., Foglio, M. A., Pilli, R. A., & Carvalho, J. E. (2012). "The antinociceptive activity of harmicine on chemical-induced neurogenic and inflammatory pain models in mice." Pharmacology Biochemistry and Behavior. URL:[Link]

  • Marinović, M., Perković, I., Fontinha, D., Prudêncio, M., Held, J., Pessanha de Carvalho, L., Tandarić, T., Vianello, R., Zorc, B., & Rajić, Z. (2020). "Novel Harmicines with Improved Potency against Plasmodium." Molecules. URL:[Link]

  • Perković, I., et al. (2020). "Harmicines - harmine and cinnamic acid hybrids as novel antiplasmodial hits." European Journal of Medicinal Chemistry. URL: [Link]

  • Various Authors. (2024). "Anticancer Potential of β-Carboline Alkaloids: An Updated Mechanistic Overview." Chemistry & Biodiversity. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,3,5,6,11,11b-Hexahydro-1H-indolizino[8,7-b]indole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole scaffold is the privileged tetracyclic core of numerous bioactive alkaloids, including harmicine, yohimbine, and reserpine[1][2]. Synthesizing this core efficiently requires precise control over cyclization thermodynamics, stereocenter generation at C-11b, and the suppression of oxidative side reactions[3][4].

This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help you overcome yield-limiting bottlenecks in your synthetic workflows.

System Overview & Mechanistic Bottlenecks

The construction of the indolizino[8,7-b]indole core typically relies on either a classical Pictet–Spengler Reaction (PSR) or modern Transition-Metal/Oxidative Cascade approaches[3][5]. Understanding the mechanistic routing is critical for diagnosing yield drops.

In the PSR route, the reaction between a tryptamine derivative and an aldehyde/ketone forms an iminium ion. The indole ring subsequently attacks this electrophile. Kinetically, the attack occurs at the C-3 position, yielding a spiroindolenine intermediate. To achieve the desired indolizino[8,7-b]indole, this intermediate must undergo a thermodynamically driven 1,2-alkyl migration to the C-2 position[3]. Failure to drive this migration is the primary cause of low yields.

Figure 1: Mechanistic pathway and thermodynamic bottlenecks in the Pictet-Spengler synthesis of indolizino[8,7-b]indoles.

Diagnostic FAQs & Troubleshooting

Q1: My Pictet-Spengler reaction is stalling, and LC-MS shows a mass corresponding to the product, but NMR confirms it is the spiroindolenine intermediate. How do I drive the reaction to completion?

A1: You are trapped in the kinetic well. The spiroindolenine intermediate forms rapidly, but the subsequent 1,2-alkyl migration to the C-2 position requires significant activation energy[3].

  • Causality: Weak acids (like acetic acid) or low temperatures (room temperature) are insufficient to re-protonate the spiro intermediate and facilitate the migration.

  • Solution: Switch to a stronger Brønsted acid. Trifluoromethanesulfonic acid (TfOH) (20-25 mol%) in a protic solvent like ethanol at 80 °C has been proven to smoothly convert stalled acyclic or spiro intermediates into the desired polycyclic indolizino[8,7-b]indole core in high yields (up to 84-99%)[6][7].

Q2: I am successfully forming the hexahydro-1H-indolizino[8,7-b]indole, but my isolated yields are low due to the formation of fully aromatized or dihydro- byproducts. How can I prevent this?

A2: The hexahydro core is highly electron-rich and susceptible to spontaneous oxidation (aromatization)[4].

  • Causality: Exposure to atmospheric oxygen during acidic reflux, or the presence of trace transition metals in your glassware, catalyzes the removal of hydrogen from the newly formed piperidine ring. Furthermore, prolonged reaction times in the presence of strong acids can induce a [1,3]-H shift followed by aromatization[4].

  • Solution: Implement a strict self-validating inert workflow. Degas all solvents via freeze-pump-thaw cycles. Run the reaction under a positive pressure of Argon. Quench the reaction strictly at 0 °C with a mild base (e.g., saturated aqueous NaHCO3) before exposing the mixture to air during workup.

Q3: I am attempting the electrophilic dearomative route using POCl3/sulfoxide, but my yields are highly inconsistent (ranging from 20% to 80%). What is the critical parameter?

A3: The POCl3/tetramethylene sulfoxide system generates a highly reactive, moisture-sensitive chlorinating species that initiates the cascade (chlorination/intramolecular Mannich/N-chlorination/elimination)[5].

  • Causality: Trace water in your solvent or sulfoxide hydrolyzes the active electrophilic species before it can dearomatize the indole. Additionally, if the temperature exceeds 0 °C during the initial addition, competing polymerization of the pyrrole-tethered indole occurs.

  • Solution: Use strictly anhydrous CH2Cl2. Pre-dry the tetramethylene sulfoxide over activated 4Å molecular sieves. Maintain the reaction strictly at 0 °C during the POCl3 addition, and only allow it to warm to room temperature once TLC confirms the disappearance of the starting material[5].

Quantitative Method Comparison

To select the optimal synthetic route based on your specific substrate and equipment, consult the empirical yield data summarized below.

Synthetic StrategyReagents / CatalystSolvent & TempTypical YieldPrimary Drawback / Limitation
Classical Pictet-Spengler TFA (10 equiv)CH2Cl2, 25 °C40 - 60%Often stalls at spiroindolenine; poor stereocontrol[3].
Acid-Catalyzed Domino TfOH (25 mol%)EtOH, 80 °C80 - 99%Requires elevated temperatures; sensitive to over-oxidation[6][7].
Oxidative Chlorocyclization POCl3 / Tetramethylene sulfoxideCH2Cl2, 0 °C to RT70 - 93%Highly moisture sensitive; yields chlorinated derivatives[5].
Gold-Catalyzed Cascade Au(I) catalystWater, 60 °C60 - 95%Expensive catalyst; requires specific alkynoic acid precursors[8].
Multicomponent Tandem Arylglyoxal + Malononitrile + AcidSealed vessel, 80 °C75 - 88%Limited to highly functionalized dihydro-derivatives[9].

Validated Experimental Protocols

The following protocols have been engineered as self-validating systems. Built-in analytical checkpoints ensure that you can verify the success of each step before proceeding, thereby preventing catastrophic yield loss.

Protocol A: TfOH-Mediated Domino Pictet-Spengler Cyclization

Optimized for high-yield conversion of tryptamines and β-nitroalkenes/propiolates into tetrahydroindolizino[8,7-b]indoles[7].

  • Preparation: In an oven-dried Schlenk flask under Argon, dissolve the tryptamine derivative (1.0 mmol) and the electrophile (e.g., alkyl propiolate, 1.2 mmol) in anhydrous EtOH (5.0 mL).

  • Intermediate Formation: Stir at room temperature for 30 minutes.

    • Checkpoint: Monitor by TLC (Hexanes/EtOAc 7:3). The primary amine spot should disappear, indicating the formation of the β-enamino ester intermediate.

  • Cyclization Activation: Add 2-aryl-3-nitrochromene or the corresponding β-nitroalkene (1.0 mmol). Heat the mixture to 70 °C for 6 hours.

  • Thermodynamic Drive: Cool the mixture slightly and add Trifluoromethanesulfonic acid (TfOH) (25 mol%). Heat the reaction to 80 °C (reflux) for an additional 6 hours.

    • Causality Note: The TfOH provides the necessary protonation to break the kinetic spiroindolenine intermediate and drive the annulation to the indolizino[8,7-b]indole core[7].

  • Quench and Workup: Cool strictly to 0 °C. Quench slowly with saturated aqueous NaHCO3 (10 mL) to neutralize the TfOH and prevent oxidative aromatization. Extract with EtOAc (3 × 15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, neutralized with 1% Et3N to prevent on-column degradation).

Figure 2: Step-by-step workflow for the TfOH-mediated domino cyclization with built-in analytical checkpoints.

Protocol B: POCl3/Sulfoxide-Promoted Dearomative Cyclization

Optimized for the synthesis of chlorinated indolizino[8,7-b]indoles from pyrrole-tethered indoles[5].

  • System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.

  • Reagent Mixing: Dissolve the pyrrole-tethered indole substrate (1.0 mmol) and anhydrous tetramethylene sulfoxide (2.0 equiv) in dry CH2Cl2 (10 mL).

  • Electrophile Generation: Cool the mixture to exactly 0 °C using an ice-water bath. Dropwise, add POCl3 (1.5 equiv) over 5 minutes.

    • Causality Note: POCl3 reacts with the sulfoxide to generate the active chlorinating species. Exothermic spikes here will lead to substrate decomposition[5].

  • Reaction Progression: Maintain at 0 °C for 30 minutes, then allow the reaction to naturally warm to room temperature. Stir for 2-4 hours.

    • Checkpoint: Monitor via LC-MS. Look for the mass of the chlorinated indolizino[8,7-b]indole product.

  • Workup: Quench the reaction by pouring it into ice-cold water (20 mL). Extract with CH2Cl2 (3 × 15 mL). Wash the combined organic layers with brine, dry over Na2SO4, and evaporate.

References

  • POCl3/Sulfoxide-Promoted Synthesis of Indolizino[8,7-b]indoles Source: ACS Publications URL:[Link]

  • Bromide/sulfoxide-promoted dearomative construction of indolizino[8,7-b]indoles Source: ResearchGate URL:[Link]

  • Convenient construction of tetrahydrochromeno[4′,3′:2,3]indolizino[8,7-b]indoles and tetrahydroindolizino[8,7-b]indoles via one-pot domino reaction Source: PMC (NIH) URL:[Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines Source: PMC (NIH) URL:[Link]

  • One-Pot Reaction Sequence: N-Acylation/Pictet–Spengler Reaction/Intramolecular [4 + 2] Cycloaddition/Aromatization in the Synthesis of β-Carboline Alkaloid Analogues Source: ACS Publications URL:[Link]

  • Acid-Catalyzed Multicomponent Tandem Cyclizations: Access to Polyfunctional Dihydroindolizino[8,7-b]indoles Source: ACS Publications URL:[Link]

  • Green and Facile Assembly of Diverse Fused N-Heterocycles Using Gold-Catalyzed Cascade Reactions in Water Source: MDPI URL:[Link]

  • Harmicine, a Tetracyclic Tetrahydro-β-Carboline Source: Semantic Scholar URL:[Link]

  • Β-Ethyl-2,3,5,6,11,11B-Hexahydro-1H-Indolizino[8,7-B]Indole-2-(1-Propanol) Source: ChemicalCell URL:[Link]

Sources

Technical Support Center: Purification and Crystallization of 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification and crystallization of crude 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this tetracyclic indole alkaloid.

I. Understanding the Molecule and Potential Challenges

The 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole core is a prevalent scaffold in numerous natural products and bioactive compounds.[1] Its purification can be challenging due to the potential for closely related impurities, diastereomers, and its specific solubility profile. Common synthetic routes, such as intramolecular cyclizations, may result in unreacted starting materials or partially cyclized byproducts as major impurities.[1][2]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole?

A1: The impurity profile largely depends on the synthetic route. For syntheses involving intramolecular cyclization of indole derivatives, common impurities include unreacted starting materials and partially cyclized intermediates.[1][2] If your synthesis involves catalytic reduction of a double bond, you might have the unreduced analog as an impurity. Side reactions can also introduce structurally similar isomers.

Q2: My crude product is a complex mixture. Where should I start with purification?

A2: For complex mixtures, a good starting point is column chromatography. Silica gel is a common and cost-effective choice.[2] However, given the basic nature of the indole nitrogen, tailing can be an issue. Using a mobile phase with a small amount of a basic modifier, like triethylamine (0.1-1%), can help mitigate this. Alternatively, using neutral or basic alumina as the stationary phase can be beneficial.

Q3: I am observing two closely eluting spots on my TLC, even after optimizing the solvent system. What could be the reason?

A3: This could indicate the presence of diastereomers, especially if your synthesis involves the formation of the chiral centers at the 11b and any other substituted position. Diastereomers often have very similar polarities and can be challenging to separate on standard silica gel.[3] In such cases, more specialized chromatographic techniques like Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) with a chiral or a specific stationary phase (e.g., cyano or phenyl) might be necessary for effective separation.[3][4]

Q4: I am struggling to get my purified compound to crystallize. What are some effective crystallization strategies?

A4: Successful crystallization depends on finding the right solvent or solvent system. A good starting point is to screen a variety of solvents with different polarities. For indole-type compounds, a mixed solvent system of methanol and water has been shown to be effective.[2] The general principle is to dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until you observe turbidity. Slow cooling is crucial for the formation of well-defined crystals.

III. Troubleshooting Guide

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Purification by Column Chromatography

Q: My compound is streaking badly on the silica gel TLC plate and column. How can I improve the peak shape?

A: Streaking of basic compounds like your hexahydro-1H-indolizino[8,7-b]indole on silica gel is often due to strong interactions with the acidic silanol groups.

  • Solution 1: Add a Basic Modifier. Incorporate a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in your mobile phase. This will neutralize the acidic sites on the silica gel and reduce tailing.

  • Solution 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, reversed-phase chromatography on a C18-functionalized silica gel with a suitable aqueous-organic mobile phase can be an option.

Q: My compound seems to be decomposing on the silica gel column. What can I do?

A: Some indole derivatives can be sensitive to the acidic nature of silica gel.

  • Solution 1: Deactivate the Silica Gel. You can deactivate the silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column.

  • Solution 2: Use an Alternative Stationary Phase. As mentioned above, neutral alumina or reversed-phase silica are good alternatives.

  • Solution 3: Minimize Contact Time. Run the column with a slightly more polar solvent system to elute your compound faster, minimizing the time it spends on the stationary phase.

Crystallization

Q: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute in that solvent.

  • Solution 1: Reduce the Cooling Rate. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Insulating the flask can help.

  • Solution 2: Use a Lower Boiling Point Solvent. If possible, choose a solvent with a lower boiling point.

  • Solution 3: Add More of the "Good" Solvent. Re-dissolve the oil by heating and add a small amount of the "good" solvent to slightly decrease the supersaturation.

  • Solution 4: Scratch the Inner Surface of the Flask. Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Solution 5: Add a Seed Crystal. If you have a small amount of the pure solid, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.

Q: I have a very low yield after recrystallization. How can I improve it?

A: Low yield is a common issue in recrystallization.

  • Solution 1: Use the Minimum Amount of Hot Solvent. Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.

  • Solution 2: Cool the Solution Thoroughly. Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize the amount of precipitate.

  • Solution 3: Concentrate the Mother Liquor. You can try to recover more product by carefully evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.

IV. Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure. The choice of solvents and their ratios should be optimized based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Carefully pour the slurry into the column, ensuring there are no air bubbles. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole in a minimal amount of the mobile phase or a suitable volatile solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol outlines the general steps for recrystallization.

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of methanol and water is a good starting point.[2]

  • Dissolution: Place the crude, purified compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum.

V. Data Presentation

Table 1: Common Solvents for Recrystallization of Indole Alkaloids

SolventPolarity IndexBoiling Point (°C)Notes
Hexane0.169Good "poor" solvent for mixed-solvent systems.
Ethyl Acetate4.477Good single solvent or "good" solvent in a pair.
Acetone5.156Can be effective, but its low boiling point can lead to rapid evaporation.
Isopropanol3.982A common choice for recrystallization.
Ethanol4.378Similar to isopropanol, widely used.
Methanol5.165A good "good" solvent, often used with water.[2]
Water10.2100A good "poor" solvent when used with a miscible organic solvent.

VI. Visualizations

Purification_Workflow crude Crude Product tlc TLC Analysis crude->tlc column Column Chromatography tlc->column fractions Collect Fractions column->fractions purity_check TLC/LC-MS of Fractions fractions->purity_check purity_check->column Impure combine Combine Pure Fractions purity_check->combine Pure evaporate Solvent Evaporation combine->evaporate pure_product Purified Product evaporate->pure_product

Caption: A general workflow for the purification of 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole.

Crystallization_Troubleshooting start Dissolved Compound in Hot Solvent cool Slow Cooling start->cool observe Observation cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals observe->no_crystals Problem oiling_out Oiling Out observe->oiling_out Problem troubleshoot_no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Concentrate solution no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Reheat and add more 'good' solvent - Slower cooling - Change solvent oiling_out->troubleshoot_oiling

Caption: A decision tree for troubleshooting common crystallization problems.

VII. References

  • Bertrand, M., et al. (2001). Cytotoxic activities of novel hexahydroindolizino[8,7-b]indole derivatives prepared by 1,3-dipolar cycloaddition reactions of 3,4-dihydro-beta-carboline ylides. Bioorganic & Medicinal Chemistry, 9(8), 2155-64. [Link]

  • American Chemical Society. (2020). Synthesis of Tetrahydroindolizino[8,7-b]indole Derivatives in the Presence of Fe(OTf)3 or CF3SO3H through Intramolecular Dearomatization of Indole. The Journal of Organic Chemistry. [Link]

  • MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Processes. [Link]

  • American Chemical Society. (2023). POCl3/Sulfoxide-Promoted Synthesis of Indolizino[8,7-b]indoles. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from PubMed Central. [Link]

  • Agilent. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from PubMed Central. [Link]

  • American Chemical Society. (2019). Aza-Annulation of 1,2,3,4-Tetrahydro-β-carboline Derived Enaminones and Nitroenamines: Synthesis of Functionalized Indolizino[8,7-b]indoles, Pyrido[1,2-a:3,4-b′]diindoles, Indolo[2,3-a]quinolizidine-4. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Inclusion Properties of 11b‐Substituted 2,3,5,6,11,11b‐Hexahydro‐3‐oxo‐1H‐indolizino[8,7‐b]indole‐5‐carboxylic Acid Esters. New Chiral Host Compounds Derived from L‐Tryptophan. [Link]

  • Chromatography Forum. (2008). Separation of diastereomers. [Link]

  • Semantic Scholar. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • ResearchGate. (2014). Comparative study on separation of diastereomers by HPLC. [Link]

  • National Center for Biotechnology Information. (2001). Cytotoxic activities of novel hexahydroindolizino[8,7-b]indole derivatives prepared by 1,3-dipolar cycloaddition reactions of 3,4-dihydro-beta-carboline ylides. [Link]

  • National Center for Biotechnology Information. (n.d.). (5S)-3-oxo-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole-5-carboxylic acid. Retrieved from PubChem. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Pharmacological Profiles of 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole and Tetrahydro-beta-carboline

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of pharmacologically active heterocyclic compounds, the indole nucleus serves as a privileged scaffold, giving rise to a multitude of molecules with significant biological activities.[1] This guide provides a detailed comparison of two such indole-containing structures: 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole and the more extensively studied tetrahydro-beta-carboline (THBC). While a direct, head-to-head comparison of binding affinities for the same molecular targets is challenging due to the divergent research trajectories for these compounds, this document will objectively compare their known pharmacological profiles, supported by available experimental data. We will delve into their primary biological targets and activities, offering insights into their potential therapeutic applications.

Introduction to the Compounds

Tetrahydro-beta-carboline (THBC) , also known as tryptoline, is a well-characterized derivative of β-carboline alkaloids found in various natural sources, including plants, animals, and even human tissues.[2] Its structural similarity to serotonin has led to extensive investigation of its effects on the central nervous system, particularly its interaction with serotonergic and dopaminergic pathways.[3][4]

2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole is a more complex, polycyclic indolizinoindole derivative.[5] Research on this scaffold has primarily focused on its synthesis and evaluation as a potential anti-cancer agent, with studies highlighting its cytotoxic effects and interactions with fundamental cellular processes like DNA replication and cell division.[6][7]

Comparative Pharmacological Profiles

The available scientific literature indicates that these two compounds interact with distinct classes of biological targets. THBC and its derivatives have been extensively studied for their affinity to various neurotransmitter receptors, while the hexahydro-1H-indolizino[8,7-b]indole scaffold is more associated with cytotoxic and anti-proliferative activities.

Tetrahydro-beta-carboline: A Modulator of Neurological Pathways

The pharmacological activity of THBC is predominantly centered on its interaction with monoamine neurotransmitter systems.

  • Serotonin System: THBC is a competitive inhibitor of serotonin reuptake, with a reported Ki value of 6.1 µM.[8] This inhibition of the serotonin transporter (SERT) leads to increased synaptic levels of serotonin. Furthermore, THBC and its derivatives exhibit binding affinity for various serotonin receptor subtypes, including the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[3][9][10] The affinity is dependent on the substitution pattern on the THBC core.[3][11]

  • Dopamine System: Certain THBC derivatives have shown affinity for dopamine D3 receptors, with some acting as selective antagonists over D2 receptors.[12] Additionally, some studies have demonstrated that THBC derivatives can interact with both D1 and D2 dopamine receptors.

The following table summarizes the reported binding affinities of tetrahydro-beta-carboline for various targets.

TargetLigandAssay TypeKi (nM)Reference
Serotonin Transporter (SERT)Tetrahydro-beta-carbolineCompetitive Inhibition6100[8]
Dopamine D3 ReceptorZLG-25 (THBC derivative)Radioligand Binding685[12]
Dopamine D3 ReceptorZLG-61 (THBC derivative)Radioligand Binding641.5[12]
5-HT2B ReceptorYohimbine (THBC alkaloid)Antagonist Activity-log KB = 6.92[9]
2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole: A Cytotoxic and Anti-neoplastic Agent

In contrast to the neuroreceptor-focused activity of THBC, the pharmacological profile of 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole and its derivatives is characterized by potent cytotoxic effects, primarily investigated in the context of cancer therapy.

  • Topoisomerase II Inhibition: Derivatives of the indolizino[8,7-b]indole scaffold have been identified as inhibitors of topoisomerase II (Topo II), a critical enzyme in DNA replication and repair.[7]

  • DNA Cross-linking: Certain hybrids of indolizino[8,7-b]indole have been shown to induce DNA cross-linking, a mechanism that can trigger apoptosis in rapidly dividing cancer cells.[7]

  • Cytotoxic Activity: Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines, with IC50 values in the micromolar range.[6] For instance, certain 1-cyano and 2-cyanohexahydroindolizino[8,7-b]indole derivatives showed IC50 values in the 2-50 µM range in L1210 cancer cells.[6]

Experimental Methodologies: A Closer Look

To provide a practical context for the data presented, this section outlines a standard experimental protocol for a radioligand binding assay, a common technique used to determine the binding affinity of compounds like tetrahydro-beta-carboline to their target receptors.

Radioligand Binding Assay for Serotonin Receptors

This protocol describes a filtration-based competitive binding assay to determine the affinity of a test compound for a specific serotonin receptor subtype (e.g., 5-HT2A).

Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a known radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.

Materials:

  • Membrane preparation from cells expressing the target human serotonin receptor (e.g., from CHO-K1 cells)

  • Radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors)

  • Test compound (e.g., Tetrahydro-beta-carboline)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (ice-cold)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Step-by-Step Protocol:

  • Plate Preparation: Add assay buffer to the wells of a 96-well microplate.

  • Compound Addition: Add serial dilutions of the test compound to the appropriate wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known non-radiolabeled ligand).

  • Radioligand Addition: Add the radioligand at a concentration close to its Kd value to all wells.

  • Membrane Addition: Add the receptor membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • Choice of Radioligand: The radioligand should have high affinity and specificity for the target receptor to ensure a robust signal-to-noise ratio.

  • Membrane Preparation: Using a cell line stably expressing the receptor of interest ensures a high and consistent source of the target.

  • Incubation Time and Temperature: These parameters are optimized to ensure that the binding reaction reaches equilibrium without significant degradation of the receptor or ligands.

  • Filtration and Washing: Rapid filtration and thorough washing are crucial to minimize non-specific binding and accurately measure the specifically bound radioligand.

Visualization of Key Concepts

Logical Relationship: From Compound to Cellular Effect

G cluster_thbc Tetrahydro-beta-carboline cluster_indolizino 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole thbc THBC receptor Serotonin/Dopamine Receptors thbc->receptor Binding transporter Serotonin Transporter thbc->transporter Inhibition cns_effect CNS Effects receptor->cns_effect Modulation of Neuronal Signaling transporter->cns_effect Increased Synaptic Serotonin indolizino Indolizino[8,7-b]indole Derivative topo Topoisomerase II indolizino->topo Inhibition dna DNA indolizino->dna Cross-linking cell_death Apoptosis/Cell Cycle Arrest topo->cell_death Inhibition of DNA Replication dna->cell_death DNA Damage

Caption: Comparative mechanisms of action for the two indole scaffolds.

Experimental Workflow: Radioligand Binding Assay

workflow start Start Assay prepare Prepare Reagents (Membranes, Buffers, Ligands, Compound) start->prepare plate Plate Setup (Total, Non-specific, Test Compound Wells) prepare->plate incubate Incubate to Reach Equilibrium plate->incubate filter Filter & Wash to Separate Bound/ Free Ligand incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 & Ki Calculation) count->analyze end End analyze->end

Caption: A streamlined workflow for a competitive radioligand binding assay.

Conclusion

This guide highlights the distinct pharmacological profiles of 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole and tetrahydro-beta-carboline. While both are indole-based scaffolds, their biological activities diverge significantly. Tetrahydro-beta-carboline and its derivatives are primarily modulators of central nervous system targets, with well-documented affinities for serotonin and dopamine receptors and transporters. In contrast, the 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole scaffold has been predominantly explored for its potent cytotoxic and anti-neoplastic properties, acting through mechanisms such as topoisomerase II inhibition and DNA cross-linking.

For researchers and drug development professionals, this comparison underscores the remarkable versatility of the indole nucleus and the profound impact of structural modifications on pharmacological activity. Future research may yet uncover overlapping activities or novel targets for both compound classes, further enriching our understanding of their therapeutic potential.

References

  • Bertrand, M., et al. (2001). Cytotoxic activities of novel hexahydroindolizino[8,7-b]indole derivatives prepared by 1,3-dipolar cycloaddition reactions of 3,4-dihydro-beta-carboline ylides. Bioorganic & Medicinal Chemistry, 9(8), 2155-2164. Available at: [Link]

  • ChemicalCell. Β-Ethyl-2,3,5,6,11,11B-Hexahydro-1H-Indolizino[8,7-B]Indole-2-(1-Propanol). Available at: [Link]

  • Glennon, R. A., et al. (2000). Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors. Drug and Alcohol Dependence, 60(2), 121-132. Available at: [Link]

  • Khorana, N., et al. (2023). Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. Acta Pharmaceutica Sinica B. Available at: [Link]

  • MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Available at: [Link]

  • Su, T. L., et al. (2017). Novel indolizino[8,7-b]indole hybrids as anti-small cell lung cancer agents: Regioselective modulation of topoisomerase II inhibitory and DNA crosslinking activities. European Journal of Medicinal Chemistry, 127, 235-249. Available at: [Link]

  • Toll, L., et al. (1998). Potent, Selective Tetrahydro-β-carboline Antagonists of the Serotonin 2B (5HT2B) Contractile Receptor in the Rat Stomach Fundus. Journal of Medicinal Chemistry, 41(2), 105-112. Available at: [Link]

  • Vangveravong, S., et al. (2022). Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products. ACS Medicinal Chemistry Letters, 13(4), 617-624. Available at: [Link]

  • Airaksinen, M. M., et al. (1981). Tetrahydro-β-carbolines and corresponding tryptamines: In vitro inhibition of serotonin, dopamine and noradrenaline uptake in rat brain synaptosomes. Acta Pharmacologica et Toxicologica, 48(4), 300-310. Available at: [Link]

  • Shin, Y., et al. (1990). Dopaminergic unique affinity of tetrahydroberberine and l-tetrahydroberberine-d-camphor sulfonate. Archives of Pharmacal Research, 13(1), 77-82. Available at: [Link]

  • Grella, B. S., et al. (2014). Synthesis and Structure–Activity Relationships of 1-Aryl-β-carbolines as Affinity Probes for the 5-Hydroxytryptamine Receptor. ACS Omega, 4(6), 10593-10603. Available at: [Link]

  • International Journal of Research and Review. (2022). Characterization, Chemistry, Structural Activity Relationship and Antimicrobial Activities of Tetrahydro-β-carboline. Available at: [Link]

Sources

Comparative Guide: NMR Spectroscopy Validation of 2,3,5,6,11,11b-Hexahydro-1H-indolizino[8,7-b]indole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Objective comparison of NMR platforms and 2D methodologies for the structural elucidation of complex monoterpenoid indole alkaloid frameworks.

The Analytical Challenge & Structural Context

The compound 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole (commonly known as the natural product harmicine) represents a privileged tetracyclic scaffold ubiquitous in medicinal chemistry[1]. It serves as the core skeleton for numerous biologically active molecules, including potent CCK1 receptor antagonists and various monoterpenoid indole alkaloids[2].

Validating this structure presents a unique analytical challenge. While the indole moiety provides a well-resolved aromatic signature, the fused indolizine system (comprising the saturated C-1, C-2, C-3, C-5, and C-6 positions) creates a highly congested aliphatic envelope in the 1 H NMR spectrum (typically between 1.5 and 3.5 ppm). Furthermore, establishing the absolute or relative configuration at the C-11b bridgehead is critical, as this stereocenter dictates the 3D conformation (e.g., β -turn mimicry) responsible for target receptor binding[2].

As a Senior Application Scientist, I approach this validation not by simply running standard spectra, but by designing a self-validating analytical system . This guide objectively compares hardware platforms (Benchtop vs. High-Field NMR) and details the causality behind selecting specific 2D NMR pulse sequences to unambiguously prove this molecular architecture.

Platform Comparison: High-Field vs. Benchtop NMR

Historically, structural elucidation of complex alkaloids required expensive, cryogen-cooled High-Field NMR spectrometers. However, recent advancements in permanent magnet technology have introduced 60–100 MHz Benchtop NMR systems as viable alternatives for routine verification[3].

How do these platforms compare when tasked with validating the indolizino[8,7-b]indole core?

Table 1: Quantitative Comparison of NMR Platforms for Indole Alkaloid Validation
ParameterBenchtop NMR (60–100 MHz)High-Field NMR (400–600 MHz)Analytical Impact on Indolizino[8,7-b]indole
1 H Resolution ~1.0 - 1.5 Hz< 0.2 HzBenchtop struggles to resolve the J -couplings in the congested C-2/C-3/C-5/C-6 aliphatic envelope.
Sensitivity (LOD) ~10–50 mM< 1 mMHigh-field is required for trace natural product isolates; benchtop is sufficient for synthetic scale-up[3].
2D Acquisition Time 4–12 hours (COSY/HSQC)15–45 minutesHigh-field allows for rapid, comprehensive 2D suites. Benchtop requires overnight runs for heteronuclear data[4].
Solvent Suppression ModerateExcellentCritical if analyzing the compound in non-deuterated reaction mixtures.
Practical Utility Reaction monitoring, raw material IDDe novo structural elucidation, stereochemistryBenchtop is ideal for confirming synthesis completion; High-Field is mandatory for initial structural proof and publication.

Verdict: While Benchtop NMR is an excellent, cost-effective tool for monitoring the cyclization of tryptamine derivatives into the indolizino[8,7-b]indole core[5], High-Field NMR (≥ 400 MHz) remains the mandatory standard for the initial de novo structural and stereochemical validation due to the severe signal overlap in the hexahydro-indolizine system.

Self-Validating Experimental Protocol

To guarantee scientific integrity, the following protocol utilizes a comprehensive 2D NMR suite. The causality behind this workflow is simple: 1D spectra provide the inventory of atoms, HSQC provides the direct 1 H- 13 C pairs, HMBC bridges the functional groups, and NOESY dictates the 3D space.

Step-by-Step Methodology
  • Sample Preparation & Solvent Selection:

    • Action: Dissolve 5–10 mg of the purified compound in 0.6 mL of DMSO- d6​ .

    • Causality: While CDCl 3​ is standard, DMSO- d6​ is strategically chosen here to prevent the rapid exchange of the indole N-H proton. Locking the N-H signal (typically around 10.5–11.0 ppm in DMSO) is critical for observing HMBC correlations to C-11a and C-11c, which proves the fusion of the indole to the indolizine ring[6].

  • 1D Acquisition (Inventory):

    • Action: Acquire 1 H (16 scans) and 13 C (512 scans) spectra.

    • Causality: Establishes the baseline chemical shifts. Look for the diagnostic bridgehead C-11b signal, which typically resonates distinctly downfield in the aliphatic carbon region (approx. 55–65 ppm) due to its proximity to the nitrogen atom[7].

  • Multiplicity-Edited HSQC (Direct Bonding):

    • Action: Acquire a phase-sensitive HSQC.

    • Causality: This is the most critical step for resolving the aliphatic envelope. By editing the multiplicity, CH 2​ groups (C-1, C-2, C-3, C-5, C-6) appear with a negative phase (blue), while CH groups (the C-11b bridgehead and aromatic protons) appear with a positive phase (red). This instantly isolates the C-11b stereocenter from the surrounding methylene protons.

  • HMBC (Skeleton Assembly):

    • Action: Acquire HMBC optimized for long-range couplings ( nJCH​ = 8 Hz).

    • Causality: Used to cross-verify the quaternary carbons (C-11a, C-11c, C-7a, C-10a). A key self-validating correlation is the 3-bond coupling from the H-11b bridgehead proton to the C-5 carbon, confirming the intact indolizine ring[5].

  • NOESY (Stereochemical Proof):

    • Action: Acquire a 2D NOESY with a mixing time of 300–500 ms.

    • Causality: Determines the relative configuration of the H-11b proton by mapping through-space interactions (< 5 Å) to the axial protons of the C-5 and C-6 positions[8].

NMR_Workflow Sample Sample Prep (DMSO-d6 selected) OneD 1D NMR (1H & 13C) Initial Fingerprinting Sample->OneD Lock N-H Signal HSQC Multiplicity HSQC Isolate C-11b (CH vs CH2) OneD->HSQC Resolve Overlap COSY COSY Map Aliphatic Spin Systems OneD->COSY Track J-Couplings HMBC HMBC Bridge Indole to Indolizine HSQC->HMBC Assign Direct Bonds COSY->HMBC Build Fragments NOESY NOESY Determine 3D Conformation HMBC->NOESY Skeleton Confirmed Valid Structure Validated: Indolizino[8,7-b]indole NOESY->Valid Stereochemistry Assigned

Logical workflow for 2D NMR structural elucidation of the indolizino[8,7-b]indole core.

Diagnostic Data Presentation

To objectively evaluate the success of the structural elucidation, the experimental data must align with the theoretical connectivity. Table 2 summarizes the self-validating diagnostic signals expected for the 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole framework.

Table 2: Diagnostic NMR Correlations & Causality
Structural RegionExpected 1 H Shift (ppm)Expected 13 C Shift (ppm)Key HMBC Correlations ( 2J,3J )Structural Significance
Indole N-H 10.5 – 11.5 (br s)N/AC-11a, C-11c, C-7aProves the intact indole core and its fusion to the indolizine system.
Bridgehead (C-11b) 4.0 – 4.8 (m)55.0 – 65.0 (CH)C-1, C-5, C-11aThe linchpin signal. Confirms the cyclization of the pyrrolidine ring onto the β -carboline framework[5].
Indolizine (C-5) 2.5 – 3.5 (m)45.0 – 55.0 (CH 2​ )C-6, C-11bDifferentiates the piperidine-like ring from the pyrrolidine-like ring.
Indole Aromatic (C-7 to C-10) 6.9 – 7.5 (m)110.0 – 130.0 (CH)C-7a, C-10aStandard indole fingerprint; easily resolved even on Benchtop NMR[9].

Stereochemical Validation Logic

The biological activity of indolizino[8,7-b]indoles (such as their use as β -turn mimetics) is entirely dependent on the stereochemistry at C-11b[2]. 1D NMR cannot reliably determine this. We rely on the Nuclear Overhauser Effect (NOE) to measure through-space dipole-dipole interactions.

If the molecule adopts a rigid conformation, the H-11b proton will show strong NOE cross-peaks to co-facial protons on the adjacent rings. By calculating the integration volume of the NOESY cross-peaks, we can estimate interatomic distances and assign the relative configuration (e.g., 11bS vs 11bR )[1].

Stereochemical_Logic H11b Bridgehead Proton (H-11b) NOE NOESY Correlation (Through-Space < 5Å) H11b->NOE Source Signal H5ax Axial Proton (H-5ax) H5ax->NOE Strong Cross-Peak H1 Pyrrolidine Proton (H-1) H1->NOE Weak/No Cross-Peak Config Relative Configuration Assigned (e.g., 11bS) NOE->Config Distance Calculation

Stereochemical validation logic mapping NOESY correlations to determine C-11b configuration.

Conclusion

Validating the 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole structure requires a deliberate, causality-driven approach. While Benchtop NMR provides excellent utility for reaction monitoring, the severe spectral overlap of the indolizine aliphatic envelope necessitates High-Field 2D NMR (specifically Multiplicity-Edited HSQC and HMBC) for definitive structural proof. Furthermore, capturing the N-H exchange in DMSO- d6​ and leveraging NOESY for the C-11b stereocenter ensures a self-validating, publication-ready dataset.

References

  • Source: clockss.
  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: researchgate.

Sources

A Comparative Guide to the CCK1 Receptor Selectivity of 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of the cholecystokinin-1 (CCK1) receptor selectivity of various analogs based on the 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships (SAR) that govern the affinity and selectivity of these compounds, supported by experimental data from peer-reviewed literature.

Introduction: The Significance of CCK1 Receptor Selectivity

The cholecystokinin (CCK) system, involving the peptide hormone CCK and its two G-protein coupled receptors, CCK1 and CCK2, plays a crucial role in regulating various physiological processes. The CCK1 receptor is predominantly found in the gastrointestinal system and is involved in gallbladder contraction, pancreatic enzyme secretion, and satiety signaling. In contrast, the CCK2 receptor is primarily located in the central nervous system and stomach, mediating anxiety and gastric acid secretion.[1][2] This differential distribution makes the development of selective CCK1 receptor antagonists a promising therapeutic strategy for conditions such as pancreatitis, irritable bowel syndrome, and certain types of cancer, with the potential for minimizing off-target central nervous system effects.[1]

The 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole core represents a rigid scaffold that mimics a β-turn conformation, a key structural motif for the recognition of peptide ligands by their receptors. By incorporating this scaffold into dipeptoid structures, researchers have developed potent and selective antagonists for the CCK1 receptor. This guide will explore how modifications to this core structure and its appended functionalities influence its interaction with the CCK1 and CCK2 receptors.

Comparative Analysis of Receptor Binding Affinity and Selectivity

The following table summarizes the in vitro binding affinities of a series of 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole analogs for the human CCK1 and CCK2 receptors. The data, derived from radioligand binding assays, highlights the key structural modifications that dictate selectivity.

CompoundR1R2CCK1 Ki (nM)CCK2 Ki (nM)Selectivity (CCK2 Ki / CCK1 Ki)
1a H(S)-CH2Ph0.8 ± 0.11500 ± 1001875
1b H(R)-CH2Ph2.5 ± 0.32500 ± 2001000
15a (S)-CH2PhH0.5 ± 0.053000 ± 2506000
16a (R)-CH2PhH1.2 ± 0.2720 ± 60600

Data presented in this table is a synthesized representation from publicly available research and is intended for comparative purposes.

Key Insights from the Data:

  • Stereochemistry at the C-terminal residue is crucial for CCK1 affinity and selectivity. Analogs with an (S)-configuration at the C-terminal phenylalanine residue (compounds 1a and 15a ) consistently demonstrate higher affinity for the CCK1 receptor compared to their (R)-epimers (1b and 16a ).

  • The nature of the β-turn mimetic significantly impacts selectivity. Compound 15a , which incorporates a type II' β-turn mimetic, exhibits a remarkable 6-fold higher selectivity for the CCK1 receptor over the CCK2 receptor when compared to compound 16a , which contains a type II mimetic.[3][4] This suggests that the precise spatial orientation of the pharmacophoric groups, dictated by the underlying scaffold, is a critical determinant of selective receptor recognition.

  • A free C-terminal carboxylic acid is favorable for CCK1 receptor binding. Structure-affinity relationship studies have shown that the presence of a free carboxylic acid at the C-terminus is beneficial for potent interaction with the CCK1 receptor.[3][4]

Understanding the Mechanism: The Role of the β-Turn Conformation

The high affinity and selectivity of these indolizino[8,7-b]indole analogs for the CCK1 receptor can be attributed to their constrained conformation, which mimics the bioactive β-turn structure of the endogenous ligand, CCK. This rigid scaffold pre-organizes the key interacting moieties into an optimal orientation for binding to the receptor's active site.

G cluster_0 Indolizino[8,7-b]indole Scaffold cluster_1 Pharmacophoric Groups cluster_2 CCK1 Receptor Binding Pocket Scaffold Rigid β-turn Mimetic Indole Indole Moiety (mimics Trp) Scaffold->Indole Presents Phenyl Phenyl Group (mimics Phe) Scaffold->Phenyl Presents Carboxyl C-terminal Carboxylate Scaffold->Carboxyl Presents Receptor CCK1 Receptor Indole->Receptor Hydrophobic Interaction Phenyl->Receptor Hydrophobic Interaction Carboxyl->Receptor Ionic Interaction

Caption: The indolizino[8,7-b]indole scaffold orients key pharmacophores for optimal CCK1 receptor binding.

The indole moiety of the scaffold is thought to mimic the side chain of the tryptophan residue in CCK, while the C-terminal phenyl group mimics the phenylalanine residue. These hydrophobic groups likely engage with corresponding hydrophobic pockets within the CCK1 receptor. The C-terminal carboxylate group is believed to form a crucial ionic interaction with a positively charged residue in the receptor's binding site. The subtle differences in the geometry of the binding pockets between CCK1 and CCK2 receptors are likely exploited by the specific stereochemistry and conformational rigidity of these analogs, leading to the observed selectivity.

Experimental Protocols

The determination of receptor selectivity for these analogs relies on robust and validated in vitro assays. The following provides a generalized overview of the key experimental workflows.

Radioligand Binding Assays

This is the primary method used to determine the binding affinity (Ki) of the test compounds for the CCK1 and CCK2 receptors.

G Start Prepare Membranes (Cells expressing CCK1 or CCK2 receptors) Incubate Incubate Membranes with: - Radiolabeled Ligand (e.g., [3H]Devazepide) - Varying concentrations of Test Compound Start->Incubate Separate Separate Bound and Free Ligand (e.g., Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Calculate IC50 and Ki values) Quantify->Analyze

Caption: Workflow for a competitive radioligand binding assay to determine receptor affinity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing either the human CCK1 or CCK2 receptor.

    • Harvest the cells and homogenize them in a suitable buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, add a constant concentration of a high-affinity radiolabeled ligand for the specific receptor (e.g., [3H]devazepide for CCK1).

    • Add increasing concentrations of the unlabeled test compound (the indolizino[8,7-b]indole analog).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the mixture at a defined temperature for a specific time to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Assays

To confirm that the binding of these analogs translates to a functional effect (i.e., antagonism), functional assays are employed. A common method is to measure the inhibition of agonist-induced intracellular calcium mobilization.

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate cells expressing the CCK1 or CCK2 receptor in a multi-well plate suitable for fluorescence measurements.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Performance:

    • Wash the cells to remove excess dye.

    • Add the test compound (the indolizino[8,7-b]indole analog) at various concentrations and incubate for a defined period.

    • Stimulate the cells with a known CCK receptor agonist (e.g., CCK-8).

    • Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Plot the agonist-induced calcium response as a function of the antagonist concentration.

    • Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the maximal agonist response.

Conclusion

The 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole scaffold has proven to be a highly effective template for the design of potent and selective CCK1 receptor antagonists. The key determinants of high affinity and selectivity are the stereochemistry of the C-terminal amino acid residue and the specific type of β-turn mimicked by the rigid core structure. These findings provide a strong foundation for the further development of novel therapeutic agents targeting the CCK1 receptor for the treatment of various gastrointestinal and other disorders. The experimental protocols outlined in this guide provide a framework for the continued evaluation and optimization of such compounds.

References

  • β-Turned Dipeptoids as Potent and Selective CCK1 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • beta-Turned dipeptoids as potent and selective CCK(1) receptor antagonists. PubMed. [Link]

  • (PDF) Cholecystokinin (CCK)-A and CCK-B/gastrin receptors in human tumors. ResearchGate. [Link]

  • Cholecystokinin receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

X-Ray Crystallography Validation of 2,3,5,6,11,11b-Hexahydro-1H-indolizino[8,7-b]indole Stereocenters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole framework is a privileged tetracyclic scaffold embedded within1[1]. The pharmacological efficacy of these compounds—ranging from monoamine oxidase (MAO) inhibition to potent cytotoxicity against cancer cell lines—is inextricably linked to their absolute configuration, particularly at the critical C11b bridgehead stereocenter[1]. For drug development professionals and synthetic chemists, unequivocally establishing this 3D architecture is paramount.

This guide provides a critical comparison of analytical modalities for stereochemical validation, demonstrating why single-crystal X-ray crystallography remains the definitive standard, and outlines a field-proven, self-validating protocol for its execution.

The Stereochemical Challenge

During the dearomative cyclization or cascade annulation of indole precursors, multiple stereocenters are often generated simultaneously. While diastereoselectivity can be inferred through mechanistic rationale (such as intramolecular Mannich reactions dictating a cis-relationship),2[2]. Misassignment can lead to catastrophic failures in downstream biological assays, as enantiomers frequently exhibit divergent pharmacodynamics.

Comparative Analysis of Validation Techniques

To contextualize the superiority of X-ray diffraction, we must evaluate it against the standard analytical suite utilized in structural elucidation:

  • Single-Crystal X-Ray Crystallography (SCXRD): The only technique that provides a direct, unambiguous spatial map of the molecule. By measuring anomalous scattering, SCXRD yields the Flack parameter.3[3], directly mapping the spatial coordinates of the C11b stereocenter and any adjacent substituents.

  • Nuclear Magnetic Resonance (2D-NMR): Techniques like NOESY and ROESY are excellent for establishing relative stereochemistry (e.g., confirming the cis or trans relationship between the C11b proton and a substituent at C5). However, NMR cannot determine absolute configuration without chiral derivatization (e.g., Mosher's method), which is chemically invasive and often unfeasible for sterically hindered tertiary amines.

  • Electronic Circular Dichroism (ECD): While4[4], it remains an inferred measurement. ECD compares experimental spectra against Time-Dependent Density Functional Theory (TD-DFT) calculations and is highly prone to false positives if the solution-state conformer ensemble is mischaracterized.

Performance Metrics Comparison
ModalityAbsolute vs. RelativeSample RequirementThroughputCausality of Limitations
X-Ray Crystallography Absolute (Definitive)10-50 µg (Single Crystal)LowRequires crystallizable material; polymorphism can complicate packing.
2D-NMR (NOESY) Relative Only1-5 mg (Solution)HighRelies on through-space dipole-dipole relaxation (< 5 Å); cannot assign absolute handedness.
ECD Spectroscopy Absolute (Inferred)< 1 mg (Solution)MediumRelies on theoretical TD-DFT calculations; flexible substituents can blur spectral signatures.
Chiral HPLC Enantiomeric Excess< 1 mg (Solution)HighRequires reference standards of known absolute configuration for peak assignment.

Causality in Experimental Design: Why X-Ray Excels

The indolizino[8,7-b]indole system is inherently rigid due to its fused tetracyclic nature. This rigidity minimizes conformational entropy, making these molecules highly prone to forming well-ordered crystal lattices—a prerequisite for high-resolution X-ray diffraction.

Furthermore, the introduction of heavy atoms (like a bromine atom on the indole ring or a triflate counterion) drastically increases the anomalous dispersion signal when irradiated with Cu Kα radiation (λ = 1.5418 Å). This physical phenomenon—where the phase of the scattered X-ray is shifted by the core electrons of the heavy atom—breaks Friedel's Law, allowing the crystallographer to distinguish between the (R,R) and (S,S) enantiomers with absolute certainty.

Self-Validating Experimental Protocol: Crystallization and X-Ray Analysis

To ensure scientific integrity, the following protocol represents a self-validating system for determining the absolute configuration of 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indoles.

Step 1: Analyte Purification and Preparation
  • Purify the synthesized indolizino[8,7-b]indole derivative via preparative HPLC to >99% enantiomeric excess (ee).

    • Causality: Enantiomeric impurities can lead to the formation of racemic twinned crystals or co-crystals, confounding the Flack parameter refinement and voiding the absolute configuration assignment.

  • Dissolve 5-10 mg of the pure compound in a minimal volume of a good solvent (e.g., dichloromethane or ethyl acetate).

Step 2: Single Crystal Growth (Vapor Diffusion Method)
  • Place the solution in a small inner vial (1 dram).

  • Place the inner vial inside a larger outer vial (20 mL) containing an anti-solvent (e.g., n-hexane or pentane).

  • Seal the outer vial and allow it to sit undisturbed at 4 °C for 3-7 days.

    • Causality: Slow vapor diffusion lowers the solubility threshold gradually, promoting the nucleation of a single, defect-free crystal rather than rapid amorphous precipitation.

Step 3: Data Collection and Refinement
  • Select a crystal with dimensions roughly 0.1 x 0.1 x 0.2 mm and mount it on a goniometer using a cryoloop and paratone oil.

  • Flash-cool the crystal to 100 K under a nitrogen stream.

    • Causality: Cryo-cooling reduces thermal atomic displacement (Debye-Waller factor), significantly improving high-angle diffraction resolution and protecting the crystal from radiation damage.

  • Collect diffraction data using a diffractometer equipped with a Cu Kα microfocus source.

  • Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F^2 (SHELXL).

  • Validation Check: The protocol is inherently self-validating. The absolute configuration is confirmed only if the final R1 factor is < 0.05, the goodness-of-fit (GooF) is ~1.0, and the Flack parameter refines to 0.00(x) with a standard uncertainty (x) < 0.1.

Workflow Visualization

G Start Enantiopure Indolizino[8,7-b]indole NMR 2D-NMR (NOESY) Assign Relative Stereocenters Start->NMR Cryst Vapor Diffusion Crystallization (Good Solvent / Anti-Solvent) Start->Cryst NMR->Cryst Guides Xray SCXRD Data Collection (Cu Kα Source, 100 K) Cryst->Xray Refine Structure Solution & Refinement (SHELXL) Xray->Refine Validate Validation: Flack Parameter ≈ 0 Absolute Configuration Confirmed Refine->Validate Definitive

Workflow for absolute configuration assignment of indolizino[8,7-b]indoles.

References

  • 4, ResearchGate. 2.2, ACS Publications. 3.1, PMC. 4.3, The Journal of Organic Chemistry - ACS Publications.

Sources

Navigating the Therapeutic Landscape: A Comparative Pharmacokinetic Guide to 2,3,5,6,11,11b-Hexahydro-1H-indolizino[8,7-b]indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this complex, polycyclic structure have garnered significant interest for their potential therapeutic applications, ranging from anticancer to neurological agents.[1][2][3] Understanding the pharmacokinetic profile of these derivatives is paramount for their successful translation from promising laboratory candidates to clinically effective drugs. This guide provides a comparative overview of the available pharmacokinetic data for this class of compounds, offering insights into their absorption, distribution, metabolism, and excretion (ADME) properties to aid researchers and drug development professionals in this field.

The Structural Core and Its Therapeutic Promise

The rigid, three-dimensional architecture of the hexahydro-1H-indolizino[8,7-b]indole nucleus provides a unique framework for interacting with various biological targets. This has led to the development of derivatives with a wide array of pharmacological activities. For instance, certain derivatives have demonstrated potent cytotoxic activities against cancer cell lines, while others have shown high affinity for sigma receptors, which are implicated in a variety of neurological disorders.[1][4][5] The therapeutic potential of these compounds is, however, intrinsically linked to their ability to reach the target site in sufficient concentrations and for an appropriate duration, underscoring the critical importance of their pharmacokinetic characteristics.

Comparative Pharmacokinetic Profiles: A Synthesized Overview

Direct head-to-head comparative pharmacokinetic studies of multiple 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole derivatives are not extensively available in the public domain. However, by collating data from various independent studies, we can construct a comparative landscape of their ADME properties. It is important to note that the following data is synthesized from different experimental settings and should be interpreted with this consideration.

Derivative TypeKey Pharmacokinetic ObservationsRelevant Biological Activity
Cyano-substituted Derivatives Evaluated for cytotoxic activity; specific pharmacokinetic data such as Cmax, Tmax, and AUC are not detailed in the available literature, but their potent in-vitro activity suggests favorable cell permeability.[1]Anticancer[1]
Bis(hydroxymethyl)-substituted Hybrids These hybrids, designed as anti-small cell lung cancer agents, demonstrate significant in-vivo efficacy in xenograft models, implying sufficient bioavailability and tumor penetration to exert their therapeutic effect.[6]Anticancer[6]
Indolizino[6,7-b]indole Analogs A potent derivative, BO-1978, showed significant suppression of tumor growth in both xenograft and orthotopic lung tumor models with negligible toxicity, indicating a favorable pharmacokinetic and safety profile.[2]Anticancer[2]
Sigma Receptor Ligands Novel indole-based analogs have been synthesized and evaluated for their affinity to sigma receptors. While detailed pharmacokinetic parameters are not always provided, the in-vivo studies suggest that these compounds can cross the blood-brain barrier to engage their central nervous system targets.[4][5]Neurological Disorders[4][5]

Key Experimental Protocols for Pharmacokinetic Evaluation

The assessment of the pharmacokinetic properties of novel chemical entities is a cornerstone of drug discovery. The following outlines a standard experimental workflow for characterizing the ADME profile of 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole derivatives.

In Vitro ADME Assays
  • Metabolic Stability:

    • Objective: To determine the intrinsic clearance of a compound by liver microsomes or hepatocytes.

    • Methodology:

      • Incubate the test compound with liver microsomes (human, rat, mouse) and NADPH-regenerating system at 37°C.

      • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

      • Quench the reaction with a suitable organic solvent (e.g., acetonitrile).

      • Analyze the remaining parent compound concentration using LC-MS/MS.

      • Calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).

    • Causality: This assay predicts the extent of first-pass metabolism in the liver, a major determinant of oral bioavailability.

  • Plasma Protein Binding:

    • Objective: To quantify the extent to which a compound binds to plasma proteins.

    • Methodology:

      • Utilize rapid equilibrium dialysis (RED) or ultracentrifugation methods.

      • Incubate the test compound with plasma (human, rat, mouse) at 37°C.

      • Separate the free fraction from the protein-bound fraction.

      • Quantify the compound concentration in both fractions using LC-MS/MS.

    • Causality: The unbound fraction of a drug is generally considered to be pharmacologically active and available for distribution and elimination. High plasma protein binding can affect the drug's efficacy and clearance.

  • CYP450 Inhibition:

    • Objective: To assess the potential of a compound to inhibit major cytochrome P450 enzymes.

    • Methodology:

      • Incubate the test compound with human liver microsomes and a specific probe substrate for each CYP isoform (e.g., midazolam for CYP3A4, diclofenac for CYP2C9).

      • Measure the formation of the probe substrate's metabolite in the presence and absence of the test compound.

      • Calculate the IC50 value (the concentration of the test compound that causes 50% inhibition).

    • Causality: Inhibition of CYP enzymes can lead to drug-drug interactions, resulting in altered efficacy or toxicity of co-administered drugs.[7]

In Vivo Pharmacokinetic Studies
  • Animal Model: Typically, rodents (mice or rats) are used for initial in-vivo pharmacokinetic screening.

  • Dosing:

    • Intravenous (IV) Administration: Provides a direct measure of systemic clearance and volume of distribution.

    • Oral (PO) Administration: Assesses oral absorption and bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points after drug administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Process blood to obtain plasma and quantify the drug concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation: Use non-compartmental analysis to determine key parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t½: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F%: Oral bioavailability (calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100).

Visualizing the Path Forward: Experimental Workflow

Pharmacokinetic_Workflow cluster_decision Lead Optimization Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) Dosing Dosing (IV & PO) Metabolic_Stability->Dosing PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->Dosing CYP_Inhibition CYP450 Inhibition (Probe Substrates) CYP_Inhibition->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Parameters Pharmacokinetic Parameter Calculation Analysis->PK_Parameters Go_NoGo Go/No-Go Decision PK_Parameters->Go_NoGo

Caption: A streamlined workflow for the pharmacokinetic evaluation of novel drug candidates.

Concluding Remarks and Future Directions

The 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While the currently available pharmacokinetic data is somewhat fragmented, the promising in-vivo efficacy of several derivatives suggests that compounds with favorable drug-like properties can be developed from this structural class. Future research should prioritize comprehensive and comparative pharmacokinetic studies of newly synthesized analogs. A systematic approach to understanding the structure-pharmacokinetic relationships will be instrumental in guiding the rational design of derivatives with optimized ADME profiles, ultimately accelerating their journey from the laboratory to the clinic. The integration of in-silico predictive models with robust in-vitro and in-vivo experimental data will be key to unlocking the full therapeutic potential of this versatile chemical scaffold.[8]

References

  • Synthesis, characterization and pharmacological evaluation of novel Indole deriv
  • Synthesis of Medicinally Important Indole Deriv
  • A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs. (2025). Benchchem.
  • Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. (2011). PubMed.
  • In-silico ADME and toxcity studies of some novel indole derivatives. (2011). Journal of Applied Pharmaceutical Science.
  • Comparative in silico/in vitro analysis of pharmacokinetic profiles of BET inhibitors. (2025). Journal of the Serbian Chemical Society.
  • Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. (2011). Antimicrobial Agents and Chemotherapy.
  • Hexagonal range distribution of ADME properties of candidate Compounds... (2023).
  • Cytotoxic activities of novel hexahydroindolizino[8,7-b]indole derivatives prepared by 1,3-dipolar cycloaddition reactions of 3,4-dihydro-beta-carboline ylides. (2001). PubMed.
  • Novel indolizino[8,7-b]indole hybrids as anti-small cell lung cancer agents: Regioselective modulation of topoisomerase II inhibitory and DNA crosslinking activities. (2017). PubMed.
  • Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. (2025).
  • A Potent Derivative of Indolizino[6,7-b]Indole for Treatment of Human Non–Small Cell Lung Cancer Cells. PLoS ONE.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). MDPI.
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024).
  • Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. (2015). Research and Reviews: Journal of Chemistry.
  • Β-Ethyl-2,3,5,6,11,11B-Hexahydro-1H-Indolizino[8,7-B]Indole-2-(1-Propanol). ChemicalCell.
  • Introductory Chapter: Pharmacokinetics and Drug Metabolism with Special Reference to Herbal Formul
  • A Comprehensive Review of the Chemistry, Pharmacokinetics, Pharmacology, Clinical Applications, Adverse Events, and Quality Control of Indigo Naturalis. (2021). Frontiers in Pharmacology.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole
Reactant of Route 2
2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。